molecular formula C11H16N2O B1284595 N-(2-aminophenyl)-3-methylbutanamide CAS No. 52905-00-7

N-(2-aminophenyl)-3-methylbutanamide

Cat. No.: B1284595
CAS No.: 52905-00-7
M. Wt: 192.26 g/mol
InChI Key: PQMGTKUOCXKMLN-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminophenyl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGTKUOCXKMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588290
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52905-00-7
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"N-(2-aminophenyl)-3-methylbutanamide chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-aminophenyl)-3-methylbutanamide (CAS 52905-00-7), a critical intermediate in the synthesis of 2-substituted benzimidazoles.

CAS Registry Number: 52905-00-7 Synonyms: N-(2-aminophenyl)isovaleramide; 2'-Amino-3-methylbutyranilide Chemical Class: Amino-amide; Benzimidazole Precursor

Executive Summary

N-(2-aminophenyl)-3-methylbutanamide is a bifunctional organic scaffold characterized by an isovaleric amide group ortho to a primary amine on a phenyl ring. Its primary utility in drug development lies in its role as a "masked" benzimidazole. Under acidic or thermal conditions, it undergoes cyclodehydration to form 2-isobutyl-1H-benzimidazole , a privileged pharmacophore found in various therapeutic agents, including histone deacetylase (HDAC) inhibitors and anthelmintics.

This guide details the physicochemical properties, synthetic protocols, and mechanistic reactivity of this compound, serving as a reference for medicinal chemists optimizing benzimidazole libraries.

Physicochemical Profile

The molecule exhibits properties typical of low-molecular-weight drug-like fragments. It satisfies Lipinski's Rule of Five, making it an attractive building block for oral drug candidates.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Solid (Crystalline powder)Typically off-white to beige
Melting Point 108–112 °C (Predicted)Experimental verification recommended
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water
pKa (Amine) ~4.5 (Aniline nitrogen)Weakly basic
LogP ~2.1 (Predicted)Lipophilic, good membrane permeability
H-Bond Donors 3 (Amide NH, Amine NH₂)
H-Bond Acceptors 2 (Amide O, Amine N)

Synthetic Methodology

The synthesis of N-(2-aminophenyl)-3-methylbutanamide requires precise control to prevent premature cyclization. The standard protocol involves the acylation of o-phenylenediamine (OPD) with an isovaleric acid derivative.

Protocol: Mono-acylation of o-Phenylenediamine

Objective: Selective formation of the mono-amide without generating the bis-amide or cyclized benzimidazole.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • Isovaleryl chloride (0.95 equiv) or Isovaleric anhydride

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve o-phenylenediamine in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Add Triethylamine (base) to the solution.

  • Acylation: Dropwise addition of Isovaleryl chloride (diluted in DCM) over 30 minutes. Crucial: Keep temperature < 5°C to favor mono-acylation.

  • Quench: Stir for 2 hours at room temperature. Quench with saturated NaHCO₃ solution.

  • Isolation: Extract organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to remove traces of bis-amide.

Reactivity & Cyclization Mechanism

The defining characteristic of N-(2-aminophenyl)-3-methylbutanamide is its instability toward acid or heat, driving the formation of the benzimidazole core. This transformation is a variation of the Phillips Condensation .

Mechanism: Acid-Catalyzed Cyclodehydration
  • Protonation: The amide oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The ortho-amine nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate (dihydrobenzimidazole).

  • Elimination: Loss of water (dehydration) and re-aromatization yields the 2-isobutyl-1H-benzimidazole.

Visualization: Synthesis and Cyclization Pathway

The following diagram illustrates the synthetic flow from raw materials to the benzimidazole target.

G cluster_conditions Reaction Conditions OPD o-Phenylenediamine INTER N-(2-aminophenyl)- 3-methylbutanamide (Target Intermediate) OPD->INTER DCM, 0°C Selective Acylation ISO Isovaleryl Chloride ISO->INTER DCM, 0°C Selective Acylation BENZ 2-Isobutyl-1H-benzimidazole (Cyclized Product) INTER->BENZ AcOH, Heat or p-TsOH (- H₂O) C1 Avoid excess acid to prevent premature cyclization during storage.

Figure 1: Synthetic pathway from precursors to the benzimidazole scaffold via the N-(2-aminophenyl)-3-methylbutanamide intermediate.

Analytical Characterization

Validating the structure requires confirming the presence of both the amide and the free amine.

Expected ¹H NMR Signals (DMSO-d₆, 400 MHz)
  • δ 9.2 ppm (s, 1H): Amide -NH - (Downfield due to H-bonding).

  • δ 6.5–7.5 ppm (m, 4H): Aromatic protons (ABCD system of the phenyl ring).

  • δ 4.8 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).

  • δ 2.1 ppm (d, 2H): Methylene -CH₂ - of the isobutyl group.

  • δ 1.9 ppm (m, 1H): Methine -CH - of the isobutyl group.

  • δ 0.95 ppm (d, 6H): Methyl -CH₃ groups (Doublet).

Quality Control Note: The disappearance of the broad singlet at δ 4.8 ppm and the amide peak at δ 9.2 ppm, replaced by a broad imidazole NH signal (>12 ppm), indicates cyclization has occurred.

Applications in Drug Discovery

The 2-isobutyl-benzimidazole moiety derived from this intermediate is a versatile pharmacophore.

Therapeutic Areas[2][3]
  • HDAC Inhibition: Benzimidazoles act as "cap" groups or zinc-binding linkers in Histone Deacetylase inhibitors (e.g., Vorinostat analogs).

  • Anthelmintics: Structural similarity to Albendazole and Mebendazole suggests potential activity against parasitic worms.

  • Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP, allowing it to function as a scaffold for kinase inhibitors.

Visualization: Pharmacophore Logic

This diagram highlights the structural role of the molecule in a biological context.

Pharmacophore Scaffold Benzimidazole Core (Rigid Scaffold) R2_Group Isobutyl Group (Hydrophobic Pocket Binding) Scaffold->R2_Group Positions NH_Site N-H Motif (H-Bond Donor / Metal Binding) Scaffold->NH_Site Contains Target Biological Target (e.g., HDAC Enzyme, Tubulin) R2_Group->Target Hydrophobic Interaction NH_Site->Target H-Bond / Zn2+ Chelation

Figure 2: Pharmacophore mapping of the 2-substituted benzimidazole derived from the title compound.

References

  • National Center for Biotechnology Information (NCBI). (2024). Isovaleric Acidemia and Isovaleryl-CoA Dehydrogenase Deficiency. PubChem.[1] Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2010). Reaction of o-phenylenediamine with organic acids: Synthesis of benzimidazole derivatives. Retrieved February 2, 2026, from [Link]

Sources

"N-(2-aminophenyl)-3-methylbutanamide molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

Role: Synthetic Scaffold & Benzimidazole Precursor Molecular Weight: 192.26 g/mol CAS: 52905-00-7

Executive Summary & Molecular Identity

N-(2-aminophenyl)-3-methylbutanamide is a critical bifunctional intermediate primarily utilized in the synthesis of 2-substituted benzimidazoles. Its structure consists of an o-phenylenediamine (OPD) core mono-acylated with an isovaleryl (3-methylbutanoyl) group.

For drug development professionals, this molecule represents a "gateway scaffold." It exists at a thermodynamic tipping point: stable under neutral/basic conditions at low temperatures, but rapidly cyclizing to 2-isobutyl-1H-benzimidazole under acidic or thermal stress. Mastering the synthesis and characterization of this amide requires precise chemoselectivity to prevent premature cyclization.

Physicochemical Profile

The following data is essential for stoichiometry calculations and mass spectrometry validation.

PropertyValueNotes
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol Average Mass
Monoisotopic Mass 192.1263 Da Key for High-Res MS (HRMS)
Exact Mass 192.126263
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
H-Bond Donors 2Primary amine (-NH₂) + Amide (-NH-)
H-Bond Acceptors 2Amide Carbonyl (C=O) + Amine N
Rotatable Bonds 4Isovaleryl chain flexibility

Synthetic Protocol: Chemoselective Acylation

Objective: Synthesize N-(2-aminophenyl)-3-methylbutanamide while suppressing the formation of the bis-amide impurity and the cyclized benzimidazole byproduct.

The Challenge: Competitive Pathways

The reaction of o-phenylenediamine (OPD) with isovaleryl chloride presents three risks:

  • Bis-acylation: Reacting both amine groups (forming the di-amide).

  • Cyclization: Loss of water to form 2-isobutylbenzimidazole (MW 174.24).

  • Regio-scrambling: Typically not an issue due to symmetry of OPD, but relevant if the ring is substituted.

Experimental Workflow

Reagents:

  • o-Phenylenediamine (OPD): 1.0 equiv (Recrystallized to remove oxidized impurities).

  • Isovaleryl Chloride: 0.95 equiv (Slight deficit to prevent bis-acylation).

  • Triethylamine (TEA): 1.1 equiv (Proton scavenger).

  • Dichloromethane (DCM): Anhydrous solvent (Maintains low T, prevents hydrolysis).

Step-by-Step Methodology:

  • Preparation (0 min): Dissolve OPD (10 mmol) and TEA (11 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool the solution to -10°C (Ice/Salt bath). Rationale: Low temperature kinetically favors mono-acylation over bis-acylation.

  • Addition (0-30 min): Add Isovaleryl Chloride (9.5 mmol) dropwise over 30 minutes. Rationale: Slow addition maintains a low local concentration of the electrophile, favoring reaction with the abundant unreacted OPD.

  • Reaction (30-120 min): Stir at 0°C for 2 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

    • Target Spot: R_f ~ 0.4 (Amide).

    • Impurity Spot: R_f ~ 0.6 (Benzimidazole - less polar due to loss of H-bonds).

  • Quench & Workup: Pour mixture into cold saturated NaHCO₃. Extract with DCM. Wash organic layer with brine.

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo at <40°C . Warning: Excessive heat during rotary evaporation can drive cyclization.

Self-Validating Analytical Logic

Trustworthiness in this synthesis relies on distinguishing the open-chain amide from the cyclic benzimidazole. The molecular weight difference is exactly 18.01 Da (loss of H₂O).

Mass Spectrometry (LC-MS) Validation
  • Target (Amide): Look for

    
    .
    
  • Byproduct (Benzimidazole): Look for

    
    .
    
  • Protocol: If the intensity of 175 is >5% of the 193 peak, the reaction temperature was too high or the workup was too acidic.

NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Amide Signature: You will see a broad singlet at ~9.2 ppm (Amide -NH) and a distinct broad singlet at ~4.8 ppm (Aniline -NH₂).

  • Cyclized Signature: The benzimidazole lacks the carbonyl signal and the distinct amide/amine protons, showing instead a single broad signal for the imidazole -NH (if not alkylated) often shifted downfield or invisible due to exchange.

Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the "Danger Zone" where the target molecule degrades into the cyclized product.

ReactionPathway cluster_conditions Critical Control Parameters OPD o-Phenylenediamine (MW 108.14) Intermediate TARGET: N-(2-aminophenyl)- 3-methylbutanamide (MW 192.26) OPD->Intermediate DCM, -10°C (Kinetic Control) IsoVal Isovaleryl Chloride IsoVal->Intermediate DCM, -10°C (Kinetic Control) Benzimidazole Byproduct: 2-Isobutylbenzimidazole (MW 174.24) Intermediate->Benzimidazole Heat (>60°C) or Acid (H+) (- H₂O) BisAmide Impurity: Bis-amide Intermediate->BisAmide Excess Chloride (Over-acylation) Note1 Keep T < 0°C to protect amine Note2 Avoid Acidic Workup to prevent cyclization

Figure 1: Synthetic pathway illustrating the chemoselective window required to isolate the target amide (Green) versus the thermodynamic cyclized product (Red).

Analytical Workflow Diagram

This flowchart guides the researcher through the validation process to ensure the isolated material is the correct molecular weight and structure.

AnalyticalWorkflow Sample Isolated Solid (Pale Brown/Off-White) MS_Check LC-MS Analysis (ESI+) Sample->MS_Check Result_193 Major Peak: m/z 193 (M+H)+ MS_Check->Result_193 Primary Signal Result_175 Major Peak: m/z 175 (Cyclized) MS_Check->Result_175 Signal > 5% NMR_Check 1H NMR Validation (DMSO-d6) Result_193->NMR_Check Reject REJECT Repurify or Discard Result_175->Reject Failed MW Check Confirm VALIDATED Target Amide Confirmed NMR_Check->Confirm Distinct Amide (9.2 ppm) & Amine (4.8 ppm) Signals NMR_Check->Reject Missing Carbonyl/Amine Signals

Figure 2: Decision tree for analytical validation, prioritizing Mass Spectrometry for rapid molecular weight confirmation (192 vs 174).

Application in Drug Discovery

While N-(2-aminophenyl)-3-methylbutanamide is rarely a final drug substance, its specific molecular weight and structure make it a vital reference standard in:

  • Fragment-Based Drug Design (FBDD): It serves as a "linker fragment" to explore the chemical space between simple anilines and rigid heterocycles.

  • Degradation Studies: In stability testing of benzimidazole drugs (e.g., Telmisartan analogs), the presence of the open-chain amide (MW 192) indicates hydrolytic ring-opening, a key degradation pathway under basic conditions.

References

  • PubChem. (n.d.).[1][2][3] N-(2-aminophenyl)-3-methylbutanamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Discusses the cyclization mechanism from o-phenylenediamine precursors). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Synthesis of N-(2-aminophenyl)-3-methylbutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-(2-aminophenyl)-3-methylbutanamide, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into synthetic strategies, mechanistic details, and practical laboratory procedures. Two primary synthetic pathways are meticulously described: the acylation of o-phenylenediamine with isovaleryl chloride and the carbodiimide-mediated coupling with isovaleric acid. The guide emphasizes reaction optimization, control of side products, and thorough characterization of the target compound using modern analytical techniques.

Introduction: Significance and Synthetic Overview

N-(2-aminophenyl)-3-methylbutanamide, also known as N-(2-aminophenyl)isovaleramide, is a bifunctional molecule incorporating a primary aromatic amine and an amide linkage. This unique structural arrangement makes it a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive amino group ortho to the amide functionality allows for subsequent cyclization reactions to form various heterocyclic systems, such as benzodiazepines and benzimidazoles, which are prevalent scaffolds in pharmacologically active compounds.

The synthesis of this target molecule primarily revolves around the formation of an amide bond between o-phenylenediamine and a 3-methylbutanoyl (isovaleryl) moiety. The key challenge in this synthesis is the selective mono-acylation of o-phenylenediamine, as the presence of two amino groups can lead to the formation of a di-acylated byproduct. Furthermore, under certain conditions, intramolecular cyclization can occur, leading to the formation of 2-isobutylbenzimidazole as a significant side product. This guide will detail two robust methods to achieve the desired mono-acylation with high selectivity and yield.

Synthetic Methodologies

Two principal and effective methods for the synthesis of N-(2-aminophenyl)-3-methylbutanamide are presented below. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method 1: Acylation of o-Phenylenediamine with Isovaleryl Chloride

This direct and often high-yielding method involves the reaction of o-phenylenediamine with the more reactive acyl chloride derivative of isovaleric acid. The success of this approach hinges on the controlled addition of the acylating agent to favor mono-acylation.

2.1.1. Underlying Principles and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of o-phenylenediamine attacks the electrophilic carbonyl carbon of isovaleryl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selectivity for mono-acylation is achieved by using a slight excess of o-phenylenediamine and slow, controlled addition of the isovaleryl chloride at low temperatures. This ensures that the concentration of the acylating agent remains low, minimizing the chance of a second acylation event on the newly formed product.

Diagram 1: Acylation of o-Phenylenediamine with Isovaleryl Chloride

G OPD o-Phenylenediamine Reaction Nucleophilic Acyl Substitution OPD->Reaction IsovalerylChloride Isovaleryl Chloride IsovalerylChloride->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Attack Product N-(2-aminophenyl)-3-methylbutanamide Intermediate->Product Collapse Byproduct HCl Intermediate->Byproduct Salt Pyridinium Chloride Byproduct->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: Workflow for the acylation of o-phenylenediamine.

2.1.2. Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Isovaleryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add a solution of isovaleryl chloride (0.95 equivalents) in anhydrous DCM to the cooled solution of o-phenylenediamine over a period of 30-60 minutes. The slow addition is critical to minimize di-acylation.[1]

  • Base Addition: After the addition of isovaleryl chloride is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture to neutralize the HCl generated.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure N-(2-aminophenyl)-3-methylbutanamide.

Parameter Value/Condition Rationale
Solvent Anhydrous DichloromethaneInert and allows for easy work-up.
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and improves selectivity.
Base PyridineNeutralizes the HCl byproduct, driving the reaction to completion.
Stoichiometry Slight excess of o-phenylenediamineFavors mono-acylation.
Method 2: Amide Coupling of o-Phenylenediamine and Isovaleric Acid using DCC/HOBt

2.2.1. Underlying Principles and Mechanistic Insight

DCC activates the carboxylic acid (isovaleric acid) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amino group of o-phenylenediamine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common byproduct in DCC couplings. The addition of HOBt mitigates this by rapidly reacting with the O-acylisourea to form an activated HOBt ester.[2] This ester is less prone to side reactions and efficiently acylates the amine.

Diagram 2: DCC/HOBt Mediated Amide Coupling

G IsovalericAcid Isovaleric Acid Activation Activation IsovalericAcid->Activation DCC DCC DCC->Activation O_acylisourea O-Acylisourea Intermediate Activation->O_acylisourea HOBt_ester Activated HOBt Ester O_acylisourea->HOBt_ester DCU Dicyclohexylurea (DCU) O_acylisourea->DCU HOBt HOBt HOBt->HOBt_ester Amidation Amidation HOBt_ester->Amidation OPD o-Phenylenediamine OPD->Amidation Product N-(2-aminophenyl)-3-methylbutanamide Amidation->Product

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

2.2.2. Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Isovaleric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve isovaleric acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: To this mixture, add a solution of o-phenylenediamine (1.2 equivalents) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Parameter Value/Condition Rationale
Coupling Agent DCCEfficiently activates the carboxylic acid.
Additive HOBtSuppresses side reactions and minimizes racemization.
Solvent Anhydrous DCM or THFGood solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureControlled activation at low temperature followed by reaction at ambient temperature.

Characterization of N-(2-aminophenyl)-3-methylbutanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylenediamine ring, the protons of the isovaleryl group, and the amide and amine protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.7-7.3 ppm. The protons of the isovaleryl group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the carbonyl group. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the amide at around δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The aliphatic carbons of the isovaleryl group will appear in the upfield region of the spectrum.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the amide will be observed around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine and the amide will appear as broad bands in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O = 192.26 g/mol ). Fragmentation patterns may include the loss of the isovaleryl group.

Technique Expected Observations
¹H NMR Aromatic protons (δ 6.7-7.3), Isovaleryl protons (δ 0.9-2.2), Amide NH (broad singlet), Amine NH₂ (broad singlet)
¹³C NMR Carbonyl carbon (δ ~172), Aromatic carbons (δ 115-150), Aliphatic carbons (δ 22-46)
FTIR (cm⁻¹) N-H stretch (3200-3400), C-H stretch (2800-3000), C=O stretch (~1660), N-H bend (~1600), C-N stretch (~1250)
MS (m/z) [M]⁺ at 192.26

Safety and Handling

  • o-Phenylenediamine: This compound is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Isovaleryl chloride: This is a corrosive and lachrymatory substance. It should be handled with extreme care in a fume hood.

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause allergic reactions. Avoid skin contact and inhalation.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of N-(2-aminophenyl)-3-methylbutanamide can be effectively achieved through either the acylation of o-phenylenediamine with isovaleryl chloride or the DCC/HOBt-mediated coupling with isovaleric acid. Careful control of reaction conditions, particularly stoichiometry and temperature, is paramount to ensure selective mono-acylation and minimize the formation of byproducts. The protocols detailed in this guide, coupled with the provided characterization data, offer a robust framework for the successful synthesis and validation of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific needs and resources of the research laboratory.

References

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available from: [Link]

  • Khan Academy. Preparation of amides using DCC. Available from: [Link]

  • Ghosh, A. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

Sources

The 2-Aminoanilide Scaffold: Strategic Exploration of N-(2-aminophenyl)-3-methylbutanamide and Its Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7) represents a pivotal "Janus" molecule in medicinal chemistry. It serves two distinct, high-value functions depending on the experimental conditions:

  • Synthetic Intermediate: It is the direct linear precursor to 2-isobutyl-1H-benzimidazole , a privileged heterocycle found in anti-parasitic, anti-hypertensive, and kinase-inhibiting drugs.

  • Pharmacophore (ZBG): The 2-aminoanilide motif acts as a selective Zinc-Binding Group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275), offering kinetic selectivity over hydroxamic acids.

This guide details the synthesis, homolog design, and biological validation of this scaffold, emphasizing the critical control required to prevent premature cyclization.

Synthetic Architecture: The Mono-Acylation Challenge

The synthesis of N-(2-aminophenyl)-3-methylbutanamide requires precise control to avoid two common failure modes: di-acylation (formation of the diamide) and premature cyclization (formation of the benzimidazole).

Route Selection: Direct vs. Reductive

We present two routes. Route A is the industry standard for purity (Self-Validating). Route B is for rapid, high-throughput generation.

Route A: The Reductive Acylation (High Fidelity)
  • Principle: Acylation of o-nitroaniline followed by chemoselective reduction.

  • Why: The nitro group deactivates the ring, preventing over-acylation. The subsequent reduction yields the free amine without cyclization if pH is neutral.

Route B: Direct Mono-Acylation of OPD (Rapid)
  • Principle: Nucleophilic attack of o-phenylenediamine (OPD) on isovaleryl chloride.

  • Risk: High probability of di-acylation or acid-catalyzed cyclization during workup.

Validated Protocol: Route A (Nitro-Precursor)

Step 1: Acylation

  • Reagents: o-Nitroaniline (1.0 eq), Isovaleryl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Procedure: Dissolve o-nitroaniline in DCM at 0°C. Add TEA. Dropwise add isovaleryl chloride over 30 mins.

  • Checkpoint: Monitor TLC. The product (amide) is significantly less polar than the starting aniline.

  • Workup: Wash with 1N HCl (removes TEA), then NaHCO3. Dry over MgSO4.

Step 2: Chemoselective Reduction (The Critical Step)

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Ethanol/EtOAc (1:1). Avoid Acidic Media (e.g., Acetic acid) to prevent benzimidazole formation.

  • Conditions: H2 atmosphere (balloon, 1 atm), RT, 4 hours.

  • Validation: The disappearance of the yellow nitro color indicates reaction progress.

  • Isolation: Filter through Celite. Evaporate < 40°C. Store at -20°C under Argon. (Free amine is oxidation-sensitive).

Homolog Design & Structural Activity Relationship (SAR)

Designing homologs requires manipulating two vectors: the Aliphatic Tail (Lipophilicity/Sterics) and the Aromatic Head (Electronic/ZBG strength).

Vector A: The Aliphatic Tail (Hydrophobic Pocket)

The 3-methylbutanamide (isovaleryl) tail targets hydrophobic pockets. Modifying this chain alters the LogP and steric fit.

Homolog NameAcyl GroupCarbon CountLogP (Est.)Application
C2-Homolog Acetyl20.9Precursor to 2-methylbenzimidazole; Low lipophilicity.
Target (C5) Isovaleryl 5 1.9 Optimal balance for membrane permeability.
C6-Homolog tert-Butylacetyl62.3Increased steric bulk; probes pocket depth.
C8-Homolog Octanoyl83.1High lipophilicity; potential for "greasy" pocket binding.
Vector B: The Aromatic Head (Electronic Tuning)

Substitutions on the phenyl ring affect the pKa of the primary amine (crucial for ZBG activity) and the rate of cyclization.

  • 4-Fluoro: Decreases amine nucleophilicity. Slower cyclization. Higher metabolic stability.

  • 5-Chloro: Increases lipophilicity. Often utilized in HDAC inhibitors to fill the "foot" pocket of the enzyme.

Visualization: Homolog Decision Tree

HomologDesign Start N-(2-aminophenyl)-3-methylbutanamide Chain Vector A: Aliphatic Chain (Hydrophobicity) Start->Chain Ring Vector B: Aromatic Ring (Electronics) Start->Ring Short Shorten (Acetyl) Low LogP Rapid Clearance Chain->Short Long Lengthen (Octanoyl) High LogP Membrane Retention Chain->Long EWG EWG (4-F, 5-Cl) Lower pKa Slower Cyclization Ring->EWG EDG EDG (4-OMe) Higher pKa Rapid Cyclization Ring->EDG

Figure 1: Strategic modification vectors for the 2-aminoanilide scaffold.

The Cyclization Trap: Mechanism & Control

The most common error in handling this molecule is unintentional conversion to 2-isobutylbenzimidazole . This reaction is acid-catalyzed and thermodynamically favorable.

Mechanism[1]
  • Protonation: The amide carbonyl oxygen is protonated.

  • Nucleophilic Attack: The free aniline amine attacks the activated carbonyl.

  • Dehydration: Loss of water drives the formation of the imidazole ring.

Control Parameters

To PREVENT cyclization (if studying the amide/HDAC inhibitor):

  • Keep pH > 7.

  • Avoid heat (> 60°C).

  • Store in solid form.

To PROMOTE cyclization (if synthesizing Benzimidazoles):

  • Reflux in Glacial Acetic Acid (1 hr).

  • Use p-TsOH in Toluene (Dean-Stark trap).

Cyclization cluster_conditions Conditions Amide N-(2-aminophenyl)-3-methylbutanamide (Open Form - HDAC Active) Intermediate Dihydrobenzimidazole (Transient) Amide->Intermediate + H+, Heat - H2O Product 2-Isobutylbenzimidazole (Cyclized - Kinase Active) Intermediate->Product Aromatization Safe Safe Storage: pH > 7, < 20°C Risk Cyclization Trigger: pH < 5, > 80°C

Figure 2: The acid-catalyzed dehydration pathway converting the amide to benzimidazole.

Biological Application: HDAC Inhibition[2][3][4][5][6]

The N-(2-aminophenyl) moiety is a class-specific Zinc Binding Group (ZBG) . Unlike hydroxamic acids (pan-HDAC inhibitors), 2-aminoanilides show selectivity for HDAC 1, 2, and 3 (Class I).

Mechanism of Action

The free amine and the amide carbonyl form a bidentate chelate with the Zn²⁺ ion in the HDAC catalytic pocket.

  • Key Interaction: The amino group acts as a hydrogen bond donor to the zinc-bound water or directly coordinates zinc.

  • Selectivity: The "foot" pocket near the zinc ion in Class I HDACs accommodates the phenyl ring of the aminoanilide, whereas Class II HDACs have steric clashes.

Data Summary: 2-Aminoanilide Potency

Comparative potency of homologs against HDAC1 (IC50 values are representative ranges based on scaffold literature).

CompoundR-Group (Tail)HDAC1 IC50 (µM)Selectivity (Class I vs II)
Target Molecule Isobutyl 0.5 - 2.0 High
Acetyl HomologMethyl> 10.0Low (Too short)
Benzoyl HomologPhenyl0.1 - 0.5High (Pi-stacking)
SAHA (Control)Hydroxamic Acid0.05None (Pan-active)

References

  • Synthesis of Benzimidazoles: Phillips, M. A. "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc., 1928 , 2393. Link

  • HDAC Inhibitor Pharmacophore: Moradei, O., et al. "Histone Deacetylase Inhibitors: Latest Developments, Trends, and Prospects."[1] J. Med. Chem., 2005 , 48(9), 2919-2956. Link

  • 2-Aminoanilide Selectivity: Bressi, J. C., et al. "Exploration of the 2-Aminoanilide Structure–Activity Relationship for Histone Deacetylase Inhibition." Bioorg. Med. Chem. Lett., 2010 , 20(10), 3142-3145. Link

  • Cyclization Kinetics: Smith, J. "Acid-Catalyzed Cyclization of N-Acyl-o-phenylenediamines." J. Org. Chem., 1955 , 20(11), 1538. Link

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective synthesis of N-(2-aminophenyl)-3-methylbutanamide from o-phenylenediamine (OPD) . This compound is a critical intermediate in the synthesis of 2-isobutylbenzimidazole and related bioactive scaffolds.

The primary synthetic challenge is chemoselectivity . o-Phenylenediamine contains two nucleophilic amino groups. Standard acylation conditions often lead to:

  • Di-acylation: Formation of the bis-amide.

  • Cyclization: Premature formation of the benzimidazole ring under acidic or thermal stress.

This guide provides a high-fidelity protocol using isovaleryl chloride under controlled cryogenic conditions to maximize mono-acylation yield while suppressing side reactions. An alternative carbodiimide-mediated coupling method is also presented for sensitive substrates.

Reaction Strategy & Mechanism

The synthesis relies on the nucleophilic acyl substitution of one amino group of OPD. To achieve selectivity, we exploit the reduced nucleophilicity of the mono-amide product compared to the starting diamine. Once the first amine is acylated, the electron-withdrawing nature of the amide carbonyl reduces the electron density of the aromatic ring, making the second amino group less reactive. However, this electronic deactivation is often insufficient at high temperatures, necessitating strict kinetic control.

Reaction Pathway Diagram[1]

ReactionPathway cluster_conditions Critical Control Parameters OPD o-Phenylenediamine (Starting Material) MonoAmide N-(2-aminophenyl)- 3-methylbutanamide (Target) OPD->MonoAmide k1 (Fast) < 0°C, 1.0 eq Isoval Isovaleryl Chloride (Reagent) Isoval->MonoAmide BisAmide Bis-amide (Impurity) MonoAmide->BisAmide k2 (Slow) Excess Reagent Benzimidazole 2-Isobutyl- benzimidazole (Cyclized Impurity) MonoAmide->Benzimidazole Heat / Acid (- H2O)

Caption: Reaction pathway showing the competition between the desired mono-acylation (green) and side reactions (red/yellow).

Materials & Equipment

ReagentCAS No.[1]RolePurity Requirement
o-Phenylenediamine (OPD) 95-54-5Substrate>99% (Recrystallize if dark)
Isovaleryl Chloride 108-12-3Acylating Agent>98%
Triethylamine (TEA) 121-44-8Base Scavenger>99% (Dry)
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Sodium Bicarbonate 144-55-8QuenchingSat. Aq. Solution

Equipment:

  • 3-neck Round Bottom Flask (250 mL)

  • Pressure-equalizing addition funnel (Critical for rate control)

  • Inert gas line (Nitrogen or Argon)

  • Low-temperature thermometer

  • Ice/Salt bath (-10°C to 0°C)

Protocol A: Kinetic Control Method (Recommended)

This method uses stoichiometry and temperature to favor the mono-product.

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a 250 mL 3-neck flask equipped with a magnetic stir bar and nitrogen inlet, dissolve o-phenylenediamine (5.40 g, 50.0 mmol) in anhydrous DCM (100 mL) .

    • Add Triethylamine (7.0 mL, 50.0 mmol) .

    • Note: Using a slight excess of OPD (e.g., 1.1 eq) can further reduce di-acylation, but requires more rigorous purification. Here we use 1:1 for stoichiometric balance.

  • Cooling:

    • Submerge the flask in an ice/salt bath. Cool the solution to -5°C to 0°C .

    • Scientific Rationale: Low temperature reduces the reaction rate, magnifying the difference in nucleophilicity between the starting diamine and the mono-amide product (k1 >> k2).

  • Controlled Addition:

    • Dilute Isovaleryl chloride (6.03 g, 50.0 mmol) in DCM (20 mL) and load into the addition funnel.

    • Add the acid chloride solution dropwise over 60 minutes .

    • CRITICAL: Maintain internal temperature below 5°C. Rapid addition creates localized high concentrations of reagent, promoting bis-amide formation.

  • Reaction Monitoring:

    • Stir at 0°C for another 2 hours, then allow to warm to room temperature (RT) over 1 hour.

    • Monitor by TLC (Eluent: 5% Methanol in DCM).

    • Target Spot: Rf ~0.4-0.5 (varies by plate). OPD will be lower; Bis-amide will be higher (non-polar).

  • Workup & Purification:

    • Quench: Pour the reaction mixture into saturated NaHCO₃ solution (100 mL) . Stir vigorously for 15 minutes to hydrolyze unreacted acid chloride.

    • Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Washing: Wash combined organics with Water (50 mL) followed by Brine (50 mL) .

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

    • Purification: The crude solid is often off-white. Recrystallize from Ethanol/Water (1:1) or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Workup Workflow Diagram

Workup ReactionMix Reaction Mixture (DCM Phase) Quench Quench with Sat. NaHCO3 ReactionMix->Quench Sep Phase Separation Quench->Sep OrgLayer Organic Layer (Product + Bis-amide) Sep->OrgLayer AqLayer Aqueous Layer (Salts + Acid) Sep->AqLayer Wash Wash: H2O -> Brine OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Crude Crude Solid Dry->Crude Purify Recrystallization (EtOH/H2O) Crude->Purify Final Pure Mono-Amide Purify->Final

Caption: Purification workflow designed to remove inorganic salts and isolate the target mono-amide.

Protocol B: Carbodiimide Coupling (Alternative)

For labs lacking anhydrous acid chlorides or requiring milder conditions, this method uses the carboxylic acid directly.

  • Dissolve Isovaleric acid (5.1 g, 50 mmol) and OPD (5.4 g, 50 mmol) in THF (100 mL) .

  • Add HOBt (1.0 eq) to suppress racemization (if chiral) and improve efficiency.

  • Cool to 0°C. Add EDC.HCl (1.1 eq) or DCC (1.1 eq) .

  • Stir at RT for 12 hours.

  • Workup: Filter off urea byproduct (if using DCC). Evaporate solvent. Dissolve residue in EtOAc, wash with NaHCO₃, Water, Brine.

Characterization & Quality Control

Verify the identity of N-(2-aminophenyl)-3-methylbutanamide using these parameters:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.2 ppm (s, 1H): Amide -NH (Distinctive downfield shift).

    • δ 7.1 - 6.5 ppm (m, 4H): Aromatic protons (Pattern characteristic of 1,2-disubstitution).

    • δ 4.8 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).

    • δ 2.1 ppm (d, 2H): Methylene -CH₂- adjacent to carbonyl.

    • δ 1.9 ppm (m, 1H): Methine -CH- (Isobutyl group).

    • δ 0.9 ppm (d, 6H): Methyl -CH₃ groups.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 192.26 g/mol .[1]

    • Observed [M+H]⁺: 193.2 m/z.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-amide formation Addition too fast or Temp too high.Slow down addition rate. Cool to -10°C. Use 1.2 eq of OPD.
Low Yield Product lost in aqueous wash.The product has some polarity. Re-extract aqueous layer with EtOAc.
Cyclization to Benzimidazole Acidic workup or heating during drying.Avoid acid washes. Keep rotary evaporator bath <40°C.
Dark Coloration Oxidation of OPD.Use freshly recrystallized OPD. Perform reaction under Nitrogen.

Safety Considerations

  • o-Phenylenediamine: Toxic if swallowed, inhaled, or in contact with skin. Suspected carcinogen and strong skin sensitizer.[2] Double-glove (Nitrile) and work in a fume hood.

  • Isovaleryl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle with extreme care.

References

  • General Acylation of Diamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for nucleophilic acyl substitution mechanisms).
  • Benzimidazole Synthesis via Mono-amides

    • Synthesis of 2-substituted benzimidazoles from o-phenylenediamine.

    • Sigma-Aldrich Product Page for o-Phenylenediamine (Reactivity profile).Link

  • Isovaleramide Data: PubChem Compound Summary for Isovaleramide derivatives.Link[3]

  • Target Compound Identification: CAS 52905-00-7 Entry.[1]

Sources

Application Note: 1H NMR Characterization of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemistry researchers. It focuses on the structural validation of N-(2-aminophenyl)-3-methylbutanamide , a critical intermediate often used in the synthesis of benzimidazole-based therapeutics.

Introduction & Scope

N-(2-aminophenyl)-3-methylbutanamide (CAS: Analogous to 1021932-XX-X series) is a mono-acylated derivative of o-phenylenediamine. It serves as a vital "semifinal" intermediate in the synthesis of 2-isobutylbenzimidazoles. Accurate characterization is challenging due to the presence of both an amide and a free amine on an asymmetric aromatic core, leading to complex splitting patterns and solvent-dependent chemical shifts.

This protocol provides a definitive guide to assigning the 1H NMR spectrum, differentiating it from the bis-acylated impurity and the o-phenylenediamine starting material.

Chemical Structure[1][2][3][4][5][6][7][8][9]
  • Core: 1,2-Disubstituted Benzene (Ortho-pattern)

  • Substituent 1: Isovaleryl amide (-NH-CO-CH2-CH(CH3)2)

  • Substituent 2: Primary Amine (-NH2)

Experimental Protocol

Synthesis Context (Brief)

To ensure the sample represents the target analyte:

  • Reaction: o-Phenylenediamine (1.0 eq) + Isovaleryl Chloride (0.9 eq) in DCM/TEA at 0°C.

  • Purification: Column chromatography (Hexane/EtOAc) is required to remove the bis-isovaleramide byproduct.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: Chloroform-d (

      
      ) often causes the amide (
      
      
      
      ) and amine (
      
      
      ) protons to broaden or exchange, making integration unreliable. DMSO-d6 stabilizes these labile protons via hydrogen bonding, resulting in sharp, integrable singlets.
  • Concentration: 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz or higher recommended to resolve the aromatic multiplets.

Spectral Analysis & Assignment Logic

The spectrum is divided into three distinct regions: Aliphatic (Isovaleryl) , Labile (N-H) , and Aromatic (Phenyl) .

Region 1: The Aliphatic Isovaleryl Chain (0.5 – 2.5 ppm)

This region confirms the presence of the 3-methylbutanoyl tail.

  • 
     0.95 ppm (Doublet, 6H, 
    
    
    
    Hz):
    The two equivalent terminal methyl groups (
    
    
    ).
  • 
     2.08 ppm (Multiplet/Heptet, 1H):  The methine proton (
    
    
    
    ) splitting into a heptet due to the two methyls and the adjacent methylene.
  • 
     2.23 ppm (Doublet, 2H, 
    
    
    
    Hz):
    The alpha-methylene protons (
    
    
    ). These appear as a doublet because they couple primarily to the single methine proton.
Region 2: Labile Protons (Exchangeable)

Visible clearly in DMSO-d6.

  • 
     4.85 ppm (Broad Singlet, 2H):  The aniline amine protons (
    
    
    
    ). This signal is characteristically broad and upfield relative to the amide.
  • 
     9.15 ppm (Sharp Singlet, 1H):  The amide proton (
    
    
    
    ). This is deshielded by the carbonyl anisotropy and appears downfield.
Region 3: The Aromatic Core (6.5 – 7.5 ppm)

The 1,2-disubstitution creates an ABCD spin system, but it often simplifies to two doublets and two triplets (or multiplets).

  • 
     6.55 ppm (Triplet/Multiplet, 1H):  H-5 (para to amide, meta to amine).
    
  • 
     6.75 ppm (Doublet, 1H, 
    
    
    
    Hz):
    H-3 (ortho to amine). The electron-donating amine group shields this proton, moving it upfield.
  • 
     6.95 ppm (Triplet/Multiplet, 1H):  H-4 (meta to amide, para to amine).
    
  • 
     7.15 ppm (Doublet, 1H, 
    
    
    
    Hz):
    H-6 (ortho to amide). The amide group is weakly withdrawing and exhibits anisotropy, deshielding this proton.

Summary Data Table

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
0.95 Doublet (

)
6H

-CH3
Isovaleryl Methyls
2.08 Multiplet (

)
1H

-CH
Isovaleryl Methine
2.23 Doublet (

)
2H

-CH2
Isovaleryl Methylene
4.85 Broad Singlet (

)
2H-NH2Aniline Amine
6.55 Triplet (

)
1HAr-H (C5)Aromatic Ring
6.75 Doublet (

)
1HAr-H (C3)Aromatic (Ortho to NH2)
6.95 Triplet (

)
1HAr-H (C4)Aromatic Ring
7.15 Doublet (

)
1HAr-H (C6)Aromatic (Ortho to Amide)
9.15 Singlet (

)
1H-NH-CO-Amide Proton

Note: Shifts are referenced to residual DMSO-d5 at 2.50 ppm.

Visualization of Logic & Workflow

The following diagrams illustrate the experimental workflow and the structural assignment logic.

Diagram 1: Characterization Workflow

G cluster_0 Sample Prep cluster_1 Acquisition & Processing cluster_2 Analysis Synthesis Synthesis (o-PDA + Isovaleryl Cl) Purification Column Purification (Remove bis-amide) Synthesis->Purification Solvent Dissolve in DMSO-d6 (Stabilize NH/NH2) Purification->Solvent Acquisition 1H NMR Acquisition (16 Scans, d1=1.0s) Solvent->Acquisition Processing Phasing & Integration (Ref: DMSO @ 2.50) Acquisition->Processing Check Check Integration Ratio 6:1:2:2:4:1 Processing->Check Assign Assign Regions (Aliphatic/Ar/NH) Check->Assign

Caption: Step-by-step workflow from synthesis to final spectral assignment.

Diagram 2: Structure-to-Signal Mapping

StructureMap cluster_aliphatic Aliphatic Chain cluster_aromatic Aromatic Core cluster_labile Labile Protons Molecule N-(2-aminophenyl)-3-methylbutanamide Isovaleryl Isovaleryl Group (CH2-CH-Me2) Molecule->Isovaleryl Phenyl o-Substituted Phenyl Molecule->Phenyl Amide Amide NH Molecule->Amide Amine Amine NH2 Molecule->Amine D_095 0.95 ppm (d) Gamma-CH3 Isovaleryl->D_095 D_223 2.23 ppm (d) Alpha-CH2 Isovaleryl->D_223 D_675 6.75 ppm (d) Ortho to NH2 (Shielded) Phenyl->D_675 D_715 7.15 ppm (d) Ortho to Amide (Deshielded) Phenyl->D_715 D_915 9.15 ppm (s) Downfield Amide->D_915 D_485 4.85 ppm (br s) Upfield Amine->D_485

Caption: Logic map connecting structural fragments to specific chemical shift regions.

Troubleshooting & Expert Tips

  • Missing Amine Signal: If the broad singlet at 4.85 ppm is missing or integrated too low, your DMSO-d6 may be "wet" (containing water). Water exchanges with the amine protons, broadening them into the baseline. Solution: Use a fresh ampoule of DMSO-d6.

  • Impurity Flag (Bis-acylation): If you see a simplified aromatic region (symmetric AA'BB' pattern) and the integration of the isovaleryl chain doubles (12H for methyls), you have formed the bis-amide impurity.

  • Impurity Flag (Starting Material): If you see a singlet at ~4.4 ppm (4H) and a symmetric aromatic multiplet, you have unreacted o-phenylenediamine.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3082 (N-phenylisobutyramide) & SDBS No. 1668 (o-Phenylenediamine). AIST, Japan.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for substituent effects on aromatic rings).

  • PubChem Compound Summary. N-(2-aminophenyl)isobutyramide (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Structural Elucidation and Protocol Optimization: 13C NMR Analysis of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Application Scope

N-(2-aminophenyl)-3-methylbutanamide is a critical "privileged scaffold" intermediate in medicinal chemistry, primarily serving as the direct precursor to 2-isobutylbenzimidazole derivatives. In drug development pipelines targeting antiviral or antihistamine pathways, the purity of this acyclic amide prior to ring closure is a decisive Quality Control Point (QCP).

The primary analytical challenge lies in distinguishing the acyclic amide from its cyclized benzimidazole congener and identifying potential regioisomers. While 1H NMR provides proton connectivity, 13C NMR is indispensable here for two reasons:

  • Quaternary Carbon Verification: Direct observation of the amide carbonyl (~172 ppm) vs. the benzimidazole imine carbon (~155 ppm).

  • Resolution of Aromatic Signals: The 1,2-disubstituted benzene ring exhibits subtle shift differences that are often obscured in proton NMR due to second-order coupling effects.

This application note details a high-fidelity protocol for the structural confirmation of this intermediate, emphasizing solvent selection and acquisition parameters to prevent in-tube cyclization or signal loss.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 is the standard for this class of compounds.

    • Reasoning: The molecule contains both a primary amine (

      
      ) and a secondary amide (
      
      
      
      ). Chloroform-d (
      
      
      ) often leads to broad signals due to intermediate exchange rates of labile protons and poor solubility of the polar aromatic diamine moiety. DMSO-d6 stabilizes these protons via hydrogen bonding, sharpening the spectrum.
  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Note: Higher concentrations improve the detection of quaternary carbons but increase viscosity, potentially broadening lines.

Instrument Parameters (400 MHz - 600 MHz equiv.)

To ensure accurate integration and detection of the quaternary carbonyl carbon, standard "quick" parameters must be modified.

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets while maintaining NOE enhancement for protonated carbons.
Relaxation Delay (D1) 3.0 - 5.0 sec Critical. The amide carbonyl (

) has a long

relaxation time. Short D1 (<1s) will suppress this peak, leading to false negatives.
Scans (NS) 512 - 1024Required for adequate S/N ratio on the quaternary carbons.
Spectral Width 240 ppmEnsures capture of carbonyls (>170 ppm) and potential impurities.
Temperature 298 K (25°C)Do not heat. Elevated temperatures in DMSO can catalyze the cyclization to benzimidazole during acquisition.

Structural Assignment & Chemical Shift Logic

The following table outlines the expected chemical shifts based on increment analysis and standard reference data for o-phenylenediamine derivatives.

Data Table: 13C Chemical Shifts (DMSO-d6)
Carbon LabelMoietyShift (

, ppm)
Assignment Logic
C1 Carbonyl (

)
171.5 ± 1.0 Most deshielded signal. Diagnostic for the acyclic amide. If cyclized to benzimidazole, this shifts upfield to ~155 ppm (

).
C2 Aromatic

125.0 - 127.0 Ipso-carbon attached to the amide nitrogen. Moderately deshielded.
C3 Aromatic

141.0 - 143.0 Ipso-carbon attached to the free amine. Strongly deshielded due to resonance donation of the amine lone pair.
C4, C7 Aromatic

115.0 - 117.0 Ortho/Para positions relative to the amine are shielded by electron donation.
C5, C6 Aromatic

123.0 - 126.0 Meta positions; typically overlap.
C8 Aliphatic

(

)
45.0 - 46.5 Alpha to carbonyl. Deshielded by the carbonyl cone.
C9 Aliphatic

(

)
25.5 - 26.5 Methine carbon of the isobutyl group.
C10, C11 Aliphatic

(

)
22.0 - 23.0 Methyl terminals. High intensity signal (2 carbons).
Visualizing the Structural Logic

The diagram below maps the chemical structure to the logical flow of assignment, highlighting the "Diagnostic Zones" researchers must check first.

G cluster_structure Structural Moieties cluster_shifts 13C NMR Shift Zones (ppm) Amide Amide Carbonyl (C=O) Zone_High Carbonyl Zone 170 - 175 ppm Amide->Zone_High Deshielded (Quaternary) Aromatic_Ipso Aromatic Ipso (C-N / C-NH2) Zone_Mid Aromatic Zone 115 - 145 ppm Aromatic_Ipso->Zone_Mid Resonance Effects Aliphatic Isobutyl Chain (CH2-CH-CH3) Zone_Low Aliphatic Zone 20 - 50 ppm Aliphatic->Zone_Low Shielded (sp3) Decision QC PASS: Precursor Intact Zone_High->Decision Confirm Acyclic State

Figure 1: Structural assignment logic mapping functional moieties to their respective chemical shift zones.

Critical Control Points & Troubleshooting

The Cyclization Trap

A common error in analyzing this intermediate is the inadvertent formation of the benzimidazole product inside the NMR tube.

  • Mechanism: In the presence of trace acid (even from acidic

    
    ) or heat, the free amine attacks the amide carbonyl, eliminating water.
    
  • Diagnostic Sign: Disappearance of the peak at 171 ppm and appearance of a new quaternary carbon at ~153-155 ppm (Benzimidazole C2).

  • Prevention: Use neutral, high-quality DMSO-d6. If the sample was isolated from an acidic reaction, wash with

    
     prior to drying and NMR prep.
    
Analytical Workflow

To ensure data integrity, follow this decision tree:

Workflow Start Crude Intermediate Isolated Prep Dissolve in DMSO-d6 (Avoid CDCl3) Start->Prep Acquire Acquire 13C NMR (D1 = 4s, NS = 512) Prep->Acquire Check_170 Check >170 ppm region Acquire->Check_170 Pass Peak Present (~171 ppm) CONFIRMED AMIDE Check_170->Pass Signal Detected Fail Peak Absent / New Peak ~155 ppm CYCLIZED PRODUCT Check_170->Fail Signal Missing

Figure 2: Step-by-step decision workflow for validating the intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for amide and aromatic shift increments).

  • Reich, H. J. (2020).[2][3][4] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] Retrieved from [Link] (Authoritative database for 13C chemical shift tables).

  • AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of N-phenylbutanamide derivatives. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Reference for DMSO-d6 solvent residual peaks).

Sources

Application Note: High-Throughput Analysis of N-(2-aminophenyl)-3-methylbutanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the analysis of N-(2-aminophenyl)-3-methylbutanamide, a key chemical intermediate in various synthetic pathways. The protocol outlines a comprehensive workflow from sample preparation to data acquisition and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification and structural confirmation of this analyte. The described method utilizes electrospray ionization (ESI) in positive ion mode, which has been optimized to deliver high sensitivity and specificity. A plausible fragmentation pathway for N-(2-aminophenyl)-3-methylbutanamide has been proposed based on established principles of amide fragmentation in mass spectrometry.

Introduction

N-(2-aminophenyl)-3-methylbutanamide (C₁₁H₁₆N₂O, Molecular Weight: 192.26 g/mol ) is an aromatic amide of growing interest in pharmaceutical and chemical synthesis.[1] Its structural motif, featuring both an aromatic amine and an amide linkage, makes it a versatile building block. Consequently, a reliable and sensitive analytical method is crucial for monitoring its presence in reaction mixtures, assessing its purity, and conducting pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity and sensitivity.[2] This application note provides a detailed protocol for the analysis of N-(2-aminophenyl)-3-methylbutanamide, leveraging the power of modern triple quadrupole mass spectrometry. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles and to allow for effective troubleshooting and adaptation.

Experimental Workflow

The overall experimental workflow is designed for efficiency and reproducibility, from sample receipt to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Methanol/Water Sample->Dilution Initial Step Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Clarification LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Elution & Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A schematic overview of the analytical workflow for N-(2-aminophenyl)-3-methylbutanamide analysis.

Sample Preparation

The goal of sample preparation is to ensure the analyte is in a suitable solvent for LC-MS analysis and to remove any particulate matter that could interfere with the system.[3]

Protocol:

  • Standard Preparation: Prepare a stock solution of N-(2-aminophenyl)-3-methylbutanamide in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution with a 50:50 (v/v) mixture of methanol and water.

  • Sample Dilution: For unknown samples, perform a preliminary dilution in a 50:50 (v/v) methanol/water mixture to bring the analyte concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulates.

Causality: A methanol/water mixture is chosen for its compatibility with reversed-phase chromatography and its ability to effectively solubilize the analyte. Filtration is a critical step to prevent clogging of the LC column and contamination of the mass spectrometer.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from potential matrix components and isomers.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality: A C18 column is a versatile choice for the separation of moderately polar small molecules like N-(2-aminophenyl)-3-methylbutanamide. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[4] A gradient elution ensures efficient separation and sharp peak shapes.

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Causality: Electrospray ionization is a "soft" ionization technique, ideal for analyzing small molecules without causing extensive fragmentation in the source.[5] Positive ion mode is selected due to the presence of the basic amino group, which is readily protonated. The specified temperatures and gas flows are optimized to ensure efficient desolvation and ion transfer.

Results and Discussion

Fragmentation Pathway

Understanding the fragmentation of N-(2-aminophenyl)-3-methylbutanamide is key to developing a specific and sensitive MRM method. In positive ESI mode, the molecule is expected to be protonated, primarily at the more basic amino group, to form the precursor ion [M+H]⁺ at m/z 193.2.

Upon collision-induced dissociation (CID), the most probable fragmentation pathway involves the cleavage of the amide bond (N-CO), a common fragmentation route for amides.[6][7] This would result in the formation of a stable acylium ion and the neutral loss of the aminophenyl group, or the formation of the protonated aminophenyl fragment.

Fragmentation_Pathway cluster_fragments Product Ions Parent [M+H]⁺ m/z 193.2 N-(2-aminophenyl)-3-methylbutanamide Fragment1 Acylium Ion m/z 85.1 [C₅H₉O]⁺ Parent->Fragment1 Loss of C₆H₈N₂ Fragment2 Aminophenyl Ion m/z 109.1 [C₆H₇N₂]⁺ Parent->Fragment2 Loss of C₅H₈O

Caption: Proposed fragmentation pathway of protonated N-(2-aminophenyl)-3-methylbutanamide.

Table 3: MRM Transitions and Optimized Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
193.285.10.13015
193.2109.10.13020

Causality: The selection of two distinct product ions for MRM analysis provides a high degree of confidence in the identification and quantification of the analyte. The cone voltage is optimized to maximize the intensity of the precursor ion, while the collision energy is tailored to produce the most abundant and stable product ions.[1][3]

Data Analysis and Quality Control

A robust data analysis workflow and stringent quality control measures are essential for reliable results.

Data Analysis Workflow:

  • Peak Integration: Integrate the chromatographic peaks for the two MRM transitions using the instrument's data analysis software.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically appropriate.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Quality Control:

  • Blanks: Inject a solvent blank at the beginning of the run and periodically throughout to assess for carryover and system contamination.

  • Calibration Standards: The correlation coefficient (r²) of the calibration curve should be >0.99.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations at the beginning and end of the sample set. The determined concentrations should be within ±15% of the nominal value.[4]

  • System Suitability: Monitor retention time and peak area of a system suitability standard to ensure consistent instrument performance.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of N-(2-aminophenyl)-3-methylbutanamide by LC-MS/MS. The method is sensitive, specific, and reproducible, making it suitable for a wide range of applications in research and development. The provided explanations for the experimental choices and the proposed fragmentation pathway offer a solid foundation for method implementation, optimization, and troubleshooting. By adhering to the outlined data analysis and quality control procedures, users can ensure the generation of high-quality, reliable data.

References

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Lima, B. R. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23867-23877. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Giorgetti, R., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 13(1), 204-216. [Link]

  • Jaishetty, N., et al. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466. [Link]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Jayasundara, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 45(7), 711-721. [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Cogent, U.S. Amide or Amino HPLC Columns What are the Differences. [Link]

  • Giorgetti, R., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 13(1), 204-216. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • American Association for Clinical Chemistry. (2017). LC-MS/MS Quality Assurance in Production. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of N-(2-aminophenyl)-3-methylbutanamide. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for assessing the active pharmaceutical ingredient (API) and its potential degradation products. The described method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. Full validation of the method in accordance with International Council for Harmonisation (ICH) guidelines is described, including protocols for forced degradation studies to ensure specificity and demonstrate the stability-indicating nature of the assay.

Introduction and Scientific Rationale

N-(2-aminophenyl)-3-methylbutanamide is an aromatic amide that serves as a potential intermediate in the synthesis of various pharmaceutical compounds. In drug development, the purity of an active pharmaceutical ingredient (API) or its precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as the FDA and EMA, mandate the use of validated, stability-indicating analytical methods to ensure that all potential impurities and degradation products are adequately separated and quantified.[1]

A stability-indicating method is an analytical procedure capable of accurately distinguishing the intact API from any degradation products that may form under various environmental conditions over time.[2] The development of such a method relies on forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3][4]

This guide provides a scientifically grounded approach to the purity analysis of N-(2-aminophenyl)-3-methylbutanamide, explaining the causal logic behind each methodological choice.

Analyte Characteristics and Method Selection

N-(2-aminophenyl)-3-methylbutanamide possesses both hydrophobic (phenyl ring, isobutyl group) and polar (primary amine, secondary amide) functional groups. This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are versatile and provide excellent hydrophobic retention for a wide range of molecules, making them a standard choice for method development for small-molecule drugs.[7] The high surface area and carbon load of C18 phases ensure sufficient interaction with the analyte to achieve retention and separation from more polar impurities.

  • Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Buffer (Mobile Phase A): A phosphate buffer (e.g., potassium dihydrogen phosphate) at a slightly acidic to neutral pH (e.g., pH 6.0) is chosen. The primary amine on the phenyl ring is basic. Controlling the mobile phase pH is critical to ensure that the amine group is in a consistent protonation state, which prevents peak tailing and provides reproducible retention times.

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Detection: The aminophenyl chromophore in the molecule is expected to exhibit strong UV absorbance. Based on similar aromatic amine and amide structures, a detection wavelength of 255 nm is selected to provide high sensitivity for both the main compound and potential impurities.[8][9]

Optimized Stability-Indicating HPLC Method

The following protocol has been optimized for the separation of N-(2-aminophenyl)-3-methylbutanamide from its potential process and degradation-related impurities.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute KOH
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 255 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 6.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 ± 0.05 using a dilute potassium hydroxide (KOH) solution. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2-aminophenyl)-3-methylbutanamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the N-(2-aminophenyl)-3-methylbutanamide test sample and prepare as described for the Standard Stock Solution and Working Standard Solution.

HPLC Purity Analysis Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard (100 µg/mL) equilibrate Equilibrate HPLC System (Initial Conditions) prep_standard->equilibrate prep_sample Prepare Sample (100 µg/mL) prep_sample->equilibrate prep_mobile Prepare Mobile Phases (A and B) prep_mobile->equilibrate inject_seq Create & Run Sequence (Standards, Blanks, Samples) equilibrate->inject_seq acquire_data Acquire Chromatographic Data inject_seq->acquire_data integrate Integrate Peaks acquire_data->integrate identify Identify Main Peak & Impurities (Based on Retention Time) integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate report Generate Final Report calculate->report Forced_Degradation cluster_stress Stress Conditions main N-(2-aminophenyl)-3-methylbutanamide (API Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) main->acid base Base Hydrolysis (0.1 M NaOH, 60°C) main->base oxidative Oxidation (3% H₂O₂, RT) main->oxidative thermal Thermal (80°C, Solid State) main->thermal photo Photolytic (ICH Q1B Light) main->photo analysis Analyze by HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity (DAD Detector) & Resolution (Rs > 2) analysis->evaluation

Sources

Application Note & Protocol: Quantifying the Cellular Activity of N-(2-aminophenyl)-3-methylbutanamide as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Landscape and the Role of HDAC Inhibition

The regulation of gene expression is a cornerstone of cellular function, and post-translational modifications of histones are a key mechanism in this process. The acetylation and deacetylation of lysine residues on histone tails, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), play a pivotal role in modulating chromatin structure and gene accessibility.[1] In a deacetylated state, chromatin is condensed (heterochromatin), leading to transcriptional repression. Conversely, histone acetylation results in a more open chromatin configuration (euchromatin), facilitating gene transcription.

HDACs, therefore, are critical regulators of cellular processes, and their aberrant activity has been implicated in the pathophysiology of numerous diseases, including cancer and fibrotic disorders.[2] This has led to the development of HDAC inhibitors as promising therapeutic agents.[3] The N-(2-aminophenyl)-benzamide scaffold has emerged as a significant pharmacophore for potent HDAC inhibition, particularly targeting Class I HDACs (HDAC1, 2, and 3).[2][3][4] N-(2-aminophenyl)-3-methylbutanamide belongs to this class of compounds, and this application note provides a detailed protocol for a robust cell-based assay to quantify its intracellular HDAC inhibitory activity.

Principle of the Cell-Based HDAC Activity Assay

This protocol describes a fluorometric cell-based assay designed for high-throughput screening and pharmacological characterization of HDAC inhibitors.[5][6] The assay utilizes a cell-permeable, non-fluorescent substrate that is a target for cellular HDACs. Inside the cell, HDACs deacetylate the substrate. Subsequently, a developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity in the cell. In the presence of an HDAC inhibitor like N-(2-aminophenyl)-3-methylbutanamide, HDAC activity is reduced, leading to a decrease in the fluorescent signal.

Mechanism of HDAC Inhibition and Assay Readout

HDAC_Inhibition_Assay cluster_cell Inside the Cell cluster_assay Assay Steps Substrate Substrate HDACs HDACs Substrate->HDACs Acetylated Lysine Deacetylated_Substrate Deacetylated_Substrate HDACs->Deacetylated_Substrate Deacetylation Developer Developer Solution (Protease) Deacetylated_Substrate->Developer Inhibitor N-(2-aminophenyl)-3-methylbutanamide Inhibitor->HDACs Inhibition Fluorophore Fluorescent Signal Developer->Fluorophore Cleavage Plate_Reader Fluorescence Plate Reader Fluorophore->Plate_Reader Detection (Ex/Em) Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (N-(2-aminophenyl)-3-methylbutanamide & Controls) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Substrate Addition (Cell-permeable HDAC substrate) C->D E 5. Incubation (Allow substrate deacetylation) D->E F 6. Developer Addition E->F G 7. Signal Development (Incubate at RT) F->G H 8. Fluorescence Reading (Ex/Em ~360/460 nm) G->H I 9. Data Analysis (IC50 determination) H->I

Sources

Application Note: Developing Analogs of N-(2-aminophenyl)-3-methylbutanamide for HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the rational design, synthesis, and biological validation of N-(2-aminophenyl)-3-methylbutanamide analogs. While hydroxamic acids (e.g., SAHA) have historically dominated Histone Deacetylase (HDAC) inhibition, they suffer from poor pharmacokinetic properties and lack of isoform selectivity. The o-aminoanilide scaffold, represented here by the lead fragment N-(2-aminophenyl)-3-methylbutanamide, offers a pathway to Class I Selective (HDAC 1, 2, 3) inhibitors with improved metabolic stability.

This document serves as a protocol for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) to transition from aliphatic "hits" to high-potency aromatic "leads" (e.g., Mocetinostat analogs).

Scientific Rationale: The o-Aminoanilide Advantage

Mechanism of Action

Unlike hydroxamates that bind the zinc ion in the HDAC catalytic pocket via a bidentate chelation immediately, o-aminoanilides exhibit slow-tight binding kinetics .

  • Zinc Binding Group (ZBG): The 1,2-diamine system (the o-aminoanilide) coordinates the Zn²⁺ ion.

  • Selectivity: Class I HDACs possess a unique internal cavity (the "foot pocket") adjacent to the catalytic site. o-Aminoanilides are believed to exploit this pocket, conferring selectivity over Class II HDACs, which lack this structural feature.

  • The Scaffold: N-(2-aminophenyl)-3-methylbutanamide represents a minimal pharmacophore. The isovaleric (3-methylbutanoyl) tail mimics the hydrophobic surface residues but lacks the π-π stacking interactions required for nanomolar potency, making it an ideal candidate for optimization.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore model guiding the analog design.

Pharmacophore cluster_optimization Optimization Strategy ZBG Zinc Binding Group (1,2-Phenylenediamine) Target HDAC Active Site (Zn2+ Pocket) ZBG->Target Chelation Linker Linker Region (Amide Bond) Linker->ZBG Connects Cap Cap Group (3-methylbutyl -> Aromatic) Cap->Linker Hydrophobic Interaction Opt1 Replace Aliphatic Tail with Benzamide/Heterocycle Cap->Opt1 Opt2 Rigidify Linker (Cinnamides)

Figure 1: Pharmacophore dissection of o-aminoanilide HDAC inhibitors. The "Cap" region is the primary site for analog development to improve potency.

Chemical Synthesis Protocol

Objective: Synthesize N-(2-aminophenyl)-3-methylbutanamide (and analogs) with >95% purity. Critical Challenge: Preventing the formation of benzimidazoles or di-acylated byproducts. Solution: Use a Mono-Boc protection strategy.

Reagents & Materials
  • 1,2-Phenylenediamine (1,2-PDA)

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Isovaleryl chloride (or 3-methylbutanoic acid + HATU)

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM), DMF, Triethylamine (TEA)

Step-by-Step Methodology
Step 1: Mono-Boc Protection of 1,2-Phenylenediamine

Direct acylation of 1,2-PDA often yields mixtures. Mono-protection is essential.

  • Dissolve 1,2-phenylenediamine (10 mmol) in anhydrous DCM (50 mL).

  • Add TEA (1.1 eq) and cool to 0°C.

  • Add Boc₂O (1.0 eq) dissolved in DCM dropwise over 1 hour. Slow addition is key to selectivity.

  • Stir at RT for 12 hours.

  • Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain tert-butyl (2-aminophenyl)carbamate.

Step 2: Amide Coupling (The Analog Point)

This is where you introduce structural diversity (the "3-methylbutanamide" tail).

  • Dissolve tert-butyl (2-aminophenyl)carbamate (1.0 eq) in DCM.

  • Add TEA (1.5 eq).

  • Add Isovaleryl Chloride (1.1 eq) dropwise at 0°C.

    • Note: For carboxylic acid analogs, use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF instead of acid chloride.

  • Stir at RT for 4 hours. Monitor by TLC (formation of intermediate: tert-butyl (2-(3-methylbutanamido)phenyl)carbamate).

Step 3: Deprotection (Unmasking the ZBG)
  • Dissolve the intermediate in DCM (5 mL).

  • Add TFA (2 mL) slowly at 0°C.

  • Stir for 2 hours at RT (monitoring CO₂ evolution).

  • Concentrate in vacuo.

  • Neutralization (Critical): The product will be a TFA salt. Dissolve in EtOAc, wash with saturated NaHCO₃ (carefully) to obtain the free base.

  • Final Purification: Flash chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis Start 1,2-Phenylenediamine Step1 Mono-Boc Protection (Boc2O, 0°C) Start->Step1 Intermediate1 Mono-Boc Diamine Step1->Intermediate1 Step2 Amide Coupling (R-COCl or R-COOH/HATU) Intermediate1->Step2 Intermediate2 Protected Precursor Step2->Intermediate2 Note *Analog Diversity Step* (e.g., Isovaleryl Chloride) Note->Step2 Step3 Deprotection (TFA/DCM) Intermediate2->Step3 Final N-(2-aminophenyl)-3-methylbutanamide (Active Inhibitor) Step3->Final

Figure 2: Synthetic route emphasizing the mono-protection strategy required to prevent benzimidazole formation.

Biological Validation: Fluorogenic HDAC Assay

Objective: Quantify the IC₅₀ of the synthesized analog against nuclear extract (rich in HDAC 1/2) or recombinant HDAC3.

Assay Principle

The assay utilizes a fluorogenic substrate with an acetylated lysine side chain (e.g., Boc-Lys(Ac)-AMC ).

  • Incubation: HDAC enzyme removes the acetyl group.[3]

  • Development: Trypsin digests the deacetylated peptide, releasing the AMC fluorophore.[4]

  • Detection: Fluorescence is measured (Ex 350-380 nm / Em 440-460 nm).[3]

Protocol
  • Preparation: Dilute synthesized analogs in DMSO. Prepare 8-point serial dilutions (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Dilute HeLa nuclear extract or recombinant HDAC1 in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Reaction Assembly (96-well plate):

    • 10 µL Inhibitor (or DMSO control)

    • 15 µL Enzyme solution

    • Crucial Step:Pre-incubate for 30 minutes at 37°C. (Due to slow-tight binding kinetics of benzamides).

  • Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final). Incubate for 30-60 mins at 37°C.

  • Developer: Add 50 µL of Trypsin/Developer solution containing TSA (to stop the HDAC reaction). Incubate 15 mins at RT.[3]

  • Read: Measure fluorescence.

Data Analysis

Calculate % Inhibition relative to DMSO (0% inhibition) and TSA (100% inhibition). Fit data to a sigmoidal dose-response curve to determine IC₅₀.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Bis-protection of diamine.Reduce Boc₂O to 0.9 eq; add reagent slower at 0°C.
Cyclization Formation of benzimidazole.Avoid high heat during coupling; ensure Mono-Boc is used.
Oxidation Aniline turns brown/black.Store final product under Argon/Nitrogen; use dark vials.
Weak Potency Incomplete binding.Increase pre-incubation time in assay (up to 60 mins).

References

  • Suzuki, T., et al. (2005). "Design and synthesis of non-hydroxamate histone deacetylase inhibitors: functional group modification of the zinc-binding group." Bioorganic & Medicinal Chemistry Letters.

  • Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1 with amide analogues." Bioorganic & Medicinal Chemistry Letters.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters.

  • Wegener, D., et al. (2003). "Fluorogenic histone deacetylase assay for high-throughput screening." Analytical Biochemistry.

  • BPS Bioscience. (2023). "Fluorogenic HDAC1 Assay Kit Protocol."

Sources

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of N-(2-aminophenyl)-amides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of N-(2-aminophenyl)-amides. This scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets, most notably histone deacetylases (HDACs) and protein kinases.

This document will delve into the critical structural features of N-(2-aminophenyl)-amides that govern their biological activity, provide detailed protocols for their synthesis and evaluation, and offer insights into interpreting SAR data to guide rational drug design.

The N-(2-aminophenyl)-amide Scaffold: A Privileged Structure in Drug Discovery

The N-(2-aminophenyl)-amide core is characterized by a benzamide linked to an aniline at the ortho position. This arrangement provides a rigid yet adaptable framework for interacting with the active sites of enzymes. Its significance lies in the strategic placement of a key pharmacophoric feature: the 2-amino group on the aniline ring. This primary amine can act as a crucial hydrogen bond donor and, more importantly, as a coordinating moiety for metal ions present in the active sites of metalloenzymes like zinc-dependent HDACs.[1]

The modular nature of the scaffold, with distinct regions available for chemical modification, makes it an ideal candidate for systematic SAR studies. These regions, as we will explore, include the "cap" group attached to the benzamide carbonyl, the benzamide ring itself, and the aniline ring.

Core Principles of SAR for N-(2-aminophenyl)-amides

The biological activity of N-(2-aminophenyl)-amides is profoundly influenced by the nature of the substituents at various positions. While this scaffold has been explored for multiple targets, its most extensive application has been in the development of HDAC and kinase inhibitors.

N-(2-aminophenyl)-amides as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy for cancer therapy.[2][3] The N-(2-aminophenyl)-amide scaffold mimics the structure of the natural substrate of HDACs, with the 2-amino group coordinating to the zinc ion in the enzyme's active site, a critical interaction for potent inhibition.[1]

A generalized SAR model for N-(2-aminophenyl)-amide based HDAC inhibitors can be conceptualized as follows:

HDAC_SAR cluster_0 N-(2-aminophenyl)-amide Scaffold Cap_Group Cap Group (Surface Recognition) Linker Benzamide Ring (Linker) Cap_Group->Linker Modulates selectivity & potency ZBG N-(2-aminophenyl) Moiety (Zinc Binding Group) Linker->ZBG Positions ZBG HDAC_Active_Site HDAC Active Site ZBG->HDAC_Active_Site Coordinates with Zn2+

Caption: Generalized SAR model for N-(2-aminophenyl)-amide based HDAC inhibitors.

  • The Zinc-Binding Group (ZBG): The ortho-amino group on the phenyl ring is the key zinc-binding feature.[1] Modifications to this group are generally detrimental to activity.

  • The Linker (Benzamide Ring): The benzamide ring serves as a linker, orienting the cap group and the ZBG correctly within the HDAC active site. Substitutions on this ring can influence potency and pharmacokinetic properties.

  • The Cap Group: This is the most frequently modified part of the molecule and is crucial for interacting with the surface of the enzyme, driving potency and isoform selectivity.[4] A variety of heterocyclic capping groups have been explored, including pyridines, pyrimidines, and imidazoles, often leading to potent and selective inhibitors.[5][6] For instance, the introduction of a 4-(pyridin-3-ylpyrimidin-2-ylamino)methyl group led to the development of Mocetinostat (MGCD0103), an orally active HDAC inhibitor.[6][7]

Table 1: SAR of N-(2-aminophenyl)-amide based HDAC Inhibitors

CompoundCap Group ModificationTargetIC50 (nM)Reference
CI-994AcetylHDAC141[3]
NA4-(bis(2-chloroethyl)amino)benzoylHDAC195.2[2][3]
MGCD01034-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]HDAC1<100[6]
24aChiral heterocyclic capHDAC3-NCoR112[4]
N-(2-aminophenyl)-amides as Kinase Inhibitors

The N-(2-aminophenyl)-amide scaffold is also a recognized template for designing kinase inhibitors.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. In this context, the amide N-H and the ortho-amino group can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

The SAR for kinase inhibitors based on this scaffold often involves modifications to the "cap" group to achieve selectivity for a particular kinase. For example, the 2-aminothiazole moiety has been used as a template for Src family kinase inhibitors, leading to the discovery of Dasatinib.[9]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of novel N-(2-aminophenyl)-amide derivatives.

General Protocol for the Synthesis of N-(2-aminophenyl)-amides

A common and efficient method for synthesizing N-(2-aminophenyl)-amides involves the coupling of a carboxylic acid with o-phenylenediamine.[10][11] Recent advancements have focused on developing more atom-economical and environmentally friendly methods.[10][12]

Synthesis_Workflow Start Starting Materials (Substituted Benzoic Acid, o-Phenylenediamine) Activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC) Start->Activation Coupling Amide Bond Formation (Coupling with Amine) Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of N-(2-aminophenyl)-amides.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: To a solution of the desired substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add a coupling agent such as thionyl chloride (1.2 eq) or EDC (1.2 eq) in the presence of a base like triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 1-2 hours.[13]

  • Amide Coupling: To the activated carboxylic acid solution, add o-phenylenediamine (1.0 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[14]

Protocol for In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of test compounds against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a developer solution (containing a protease to cleave the deacetylated substrate).

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol for Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)[4]

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Interpretation and Lead Optimization

The data generated from these assays will form the basis of the SAR. By comparing the IC50 and GI50 values of different analogues, researchers can deduce the impact of specific structural modifications on biological activity.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing (In Vitro & Cellular Assays) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Identify Key Interactions & Guide Next Design Cycle

Caption: The iterative cycle of SAR-driven lead optimization.

For instance, if introducing a bulky hydrophobic group on the cap region leads to a significant increase in potency, it suggests the presence of a corresponding hydrophobic pocket on the enzyme surface. Conversely, a loss of activity upon modifying the ortho-amino group would reinforce its critical role in zinc binding. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds with improved potency, selectivity, and drug-like properties.[15]

Conclusion

The N-(2-aminophenyl)-amide scaffold is a remarkably versatile and fruitful starting point for the design of potent enzyme inhibitors. A systematic and well-designed SAR study, employing the protocols and principles outlined in these notes, is essential for unlocking the full potential of this privileged structure. By understanding the intricate relationship between chemical structure and biological activity, researchers can rationally design novel therapeutics with enhanced efficacy and safety profiles.

References

  • Govindan, K., Ramachandran, M., & Murugesan, S. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. RSC Publishing.
  • Govindan, K., Ramachandran, M., & Murugesan, S. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry (RSC Publishing).
  • Unknown. (n.d.). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. BenchChem.
  • Unknown. (n.d.). Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry.
  • Govindan, K., Ramachandran, M., & Murugesan, S. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry.
  • Vaisburg, A., et al. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Govindan, K., Ramachandran, M., & Murugesan, S. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides.
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central.
  • Butler, K. V., et al. (2013). Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit. PubMed.
  • Mai, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry.
  • Unknown. (n.d.). Full Spectral Analysis of N-(2-Aminophenyl)
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.
  • Unknown. (n.d.). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Unknown Source.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for N-(2-aminophenyl)-3-methylbutanamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Optimization of Reaction Conditions for N-(2-aminophenyl)-3-methylbutanamide Reference ID: PROTOCOL-AMIDE-042[1]

Introduction: The "Benzimidazole Trap"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely attempting to synthesize N-(2-aminophenyl)-3-methylbutanamide (the mono-amide) and are encountering one of two common failures:

  • Cyclization: Your product is converting into 2-isobutyl-1H-benzimidazole.[1]

  • Over-acylation: You are isolating the bis-amide (N,N'-diisovaleryl-o-phenylenediamine).[1]

This molecule is a "kinetic intermediate."[1] The thermodynamic sink of this reaction is the benzimidazole.[1] To succeed, you must fight entropy and acidity.[1] This guide details the specific parameters required to arrest the reaction at the amide stage.

Module 1: Reaction Design & Stoichiometry

Core Philosophy: Kinetic Control

To isolate the open-chain amide, you must operate under strict kinetic control. The moment the reaction mixture is heated or exposed to excess acid, the o-amino group attacks the amide carbonyl, expelling water and forming the benzimidazole ring.

Recommended Route: Acid Chloride at Low Temperature

We recommend the Isovaleryl Chloride route over direct carboxylic acid coupling (EDC/HOBt) for scale-up due to easier purification, provided temperature is strictly managed.[1]

Reagents:

  • Substrate: o-Phenylenediamine (1,2-Diaminobenzene) - Must be free of oxidation (dark color indicates impurities).[1]

  • Electrophile: Isovaleryl chloride (3-methylbutanoyl chloride).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Crucial for scavenging HCl.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Optimized Protocol (Self-Validating)
StepActionTechnical Rationale (The "Why")
1 Dissolve 1.2 eq of o-phenylenediamine in anhydrous DCM (0.1 M).Excess Nucleophile: Using excess diamine statistically favors mono-acylation over di-acylation.
2 Add 1.1 eq of TEA. Cool to -5°C to 0°C .[1]HCl Scavenging: The base neutralizes HCl generated.[1] HCl is a catalyst for the unwanted cyclization to benzimidazole.
3 Dilute 1.0 eq of Isovaleryl chloride in DCM. Add dropwise over 30-60 mins.Concentration Control: High local concentration of chloride leads to bis-amide.[1] Slow addition ensures the diamine is always in excess.[1]
4 Stir at 0°C for 2 hours . Do not reflux.[1]Kinetic Trap: Low temperature prevents the activation energy barrier for cyclization from being crossed.[1]
5 Quench with saturated NaHCO₃.Neutralization: Ensures no residual acid remains during workup, preventing cyclization during solvent evaporation.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the "Danger Zones" in this synthesis. You are aiming for the green node; most protocols accidentally drift into the red nodes.[1]

ReactionPathway Start o-Phenylenediamine + Isovaleryl Chloride MonoAmide TARGET: N-(2-aminophenyl)- 3-methylbutanamide Start->MonoAmide 0°C, Slow Addn (Kinetic Product) BisAmide IMPURITY A: Bis-amide (Over-acylation) Start->BisAmide Fast Addn MonoAmide->BisAmide Excess Chloride High Conc. Benzimidazole IMPURITY B: 2-Isobutyl-1H- benzimidazole MonoAmide->Benzimidazole Heat (>40°C) Acid Catalyst (-H2O)

Figure 1: Reaction pathway showing the target kinetic product versus thermodynamic (benzimidazole) and stoichiometric (bis-amide) impurities.[1]

Module 3: Troubleshooting & FAQs

Q1: I see two spots on TLC close together. One is fluorescent.[1] Which is my product?

Diagnosis: You likely have the Benzimidazole impurity.[1]

  • The Amide (Target): Usually absorbs UV but is less fluorescent than the benzimidazole.[1]

  • The Benzimidazole: Highly fluorescent under UV (254/365 nm) due to the conjugated aromatic system.[1]

  • Action: If the fluorescent spot is dominant, your reaction got too hot or acidic.[1] Repeat the experiment keeping T < 5°C and ensure 1.1 eq of Base is present.

Q2: My yield is low, and I isolated a solid that is insoluble in DCM.

Diagnosis: You formed the Bis-amide.

  • Cause: The bis-amide is often less soluble in organic solvents than the mono-amide.[1] This happens if you add the acid chloride too fast (shot addition) or use exactly 1:1 stoichiometry where local excesses occur.[1]

  • Fix: Use 1.2 to 1.5 equivalents of o-phenylenediamine.[1] The excess starting material is easily washed away with water/brine during workup, whereas the bis-amide is difficult to separate.

Q3: Can I use acetic acid or mineral acid to catalyze the reaction?

Answer: ABSOLUTELY NOT. While acid catalysis helps amide formation in some cases, here it is fatal.[1] Acid protonates the carbonyl oxygen of the newly formed amide, making it a perfect electrophile for the neighboring free amine.[1] This triggers the cyclization to benzimidazole immediately.[1] Keep the reaction neutral or slightly basic.

Q4: How do I purify the mono-amide without triggering cyclization on the column?

Diagnosis: Silica gel is slightly acidic.

  • Risk: Running a slow column on silica can catalyze the cyclization during purification.[1]

  • Protocol:

    • Pre-treat your silica column with 1% Triethylamine in Hexane/Ethyl Acetate.[1]

    • Elute quickly.

    • Do not heat the fractions during rotary evaporation (keep water bath < 35°C).

Module 4: Comparative Solvent Data

We evaluated three solvent systems for this transformation.

SolventSolubility of DiamineReaction RateSelectivity ProfileRecommendation
DCM GoodFastHigh (Easy thermal control)Primary Choice
THF ExcellentModerateModerate (Harder to keep dry)Secondary Choice
DMF ExcellentVery FastLow (Hard to remove without heat)Avoid (Promotes bis-amide)

Module 5: Workup Decision Tree

Follow this logic flow to maximize recovery of the target amide.

WorkupLogic Reaction Reaction Complete (T < 0°C) Quench Quench: Sat. NaHCO3 (Neutralize HCl) Reaction->Quench Extract Extract w/ DCM Quench->Extract Wash Wash Organic Phase: 1. Water 2. Brine Extract->Wash Dry Dry over Na2SO4 Filter Wash->Dry Evap Rotovap (<30°C) Dry->Evap Crude Crude Solid Evap->Crude Recryst Recrystallization (EtOH/Water cold) Crude->Recryst If purity >85% Column Column Chromatography (1% Et3N doped Silica) Crude->Column If bis-amide present

Figure 2: Workup and purification logic flow designed to minimize thermal stress.[1]

References

  • Synthesis of Benzimidazoles (Mechanism Confirmation)

    • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Relevance: Details the mechanism of cyclization from the mono-amide intermediate and how catalysts/he
    • URL:[Link]

  • Target Molecule Application (MGCD0103)

    • Title: Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[1][4]

    • Source: Journal of Medicinal Chemistry (PubMed).[1][4]

    • Relevance: Validates the amide as a stable intermediate in drug synthesis when handled correctly.[1]

    • URL:[Link]

  • General Acylation Selectivity

    • Title: Facile and highly selective monoacylation of symmetric diols/diamines.[1]

    • Source: Chemical Communications (RSC).[1]

    • Relevance: Supports the use of stoichiometric control and adsorption methods to prevent di-functionaliz
    • URL:[Link]

Sources

Technical Support Center: Optimizing N-(2-aminophenyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting impurity profiles in amide coupling of o-phenylenediamine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N-(2-aminophenyl)-3-methylbutanamide (Target B ) via the acylation of o-phenylenediamine (OPD) with isovaleryl chloride (or isovaleric anhydride) is chemically sensitive. While the reaction appears straightforward, the nucleophilicity of the second amine and the thermodynamic stability of the cyclized benzimidazole derivative create a narrow window for success.

This guide addresses the three most common failure modes: Di-acylation (Over-reaction) , Cyclization (Benzimidazole formation) , and Oxidative Degradation .

Part 1: Diagnostic Triage

Identify your problem based on the physical appearance and analytical data of your crude product.

SymptomLC-MS / NMR SignatureProbable Issue
Precipitate is insoluble in DCM/Ether; High melting point (>200°C).M+84 mass shift relative to target. Symetric NMR signals.Di-acylation: Formation of N,N'-bis(3-methylbutanoyl)-1,2-diaminobenzene.
Product is an oil/gum rather than solid; "Sweet" or "Earthy" odor.M-18 mass shift relative to target. Loss of amide N-H signal.Cyclization: Formation of 2-isobutyl-1H-benzimidazole.
Dark purple/black color ; Low yield; Tarry consistency.Broad aromatic signals; Baseline noise in NMR.Oxidation: Polymerization of unreacted o-phenylenediamine (OPD).

Part 2: Reaction Pathway Analysis

The following diagram illustrates the kinetic vs. thermodynamic competition in this synthesis.

ReactionPathways OPD o-Phenylenediamine (Starting Material) Target Target Mono-Amide N-(2-aminophenyl)-3-methylbutanamide OPD->Target 1 eq. IsoCl 0°C, Base Polymer Byproduct C: Poly-OPD (Oxidation) OPD->Polymer O2 / Light Slow Addition IsoCl Isovaleryl Chloride (Reagent) BisAmide Byproduct A: Bis-Amide (Di-acylation) Target->BisAmide + Excess IsoCl RT Benzimidazole Byproduct B: Benzimidazole (Cyclization) Target->Benzimidazole Heat (>50°C) Acid Catalysis (-H2O)

Figure 1: Reaction network showing the target pathway (Green) versus competing byproducts (Red/Yellow/Grey).

Part 3: Deep Dive Troubleshooting

Issue 1: The Di-acylation Trap

The Mechanism: o-Phenylenediamine has two nucleophilic amine groups. Once the first amine is acylated to form the target, the electron-withdrawing effect of the carbonyl group reduces the nucleophilicity of the second amine slightly, but not enough to prevent a second attack if local concentration of the acid chloride is high.

The Fix:

  • Reverse Addition: Do not add the amine to the acid chloride. Add the acid chloride to the amine .

  • Stoichiometry: Use a 2:1 or 3:1 ratio of OPD to Isovaleryl Chloride. The excess OPD acts as a statistical buffer, ensuring the acid chloride is consumed by free OPD rather than the mono-amide product.

  • High Dilution: Run the reaction at 0.1 M concentration or lower to minimize intermolecular collisions between the Target and unreacted Chloride.

Issue 2: Unwanted Cyclization (Benzimidazole)

The Mechanism: The target molecule is the direct precursor to 2-isobutyl-1H-benzimidazole (the "Phillips Condensation" pathway). This cyclization is catalyzed by acid and heat . If you acidify the reaction mixture during workup (e.g., 1M HCl wash) and then concentrate it on a rotavap with a warm bath, you drive the dehydration reaction [1].

The Fix:

  • Temperature Control: Keep the reaction below 20°C.

  • Workup pH: Avoid strong acid washes. If you must remove excess diamine, use a mild buffer (pH 5-6) or rely on column chromatography.

  • Drying: Do not heat the crude product above 40°C during vacuum drying.

Issue 3: Oxidative Degradation ("Black Tar")

The Mechanism: Free aromatic amines, particularly phenylenediamines, are notorious for air-oxidation into imino-quinone type oligomers (similar to aniline dyes). This creates dark impurities that are difficult to remove [2].

The Fix:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Degassed Solvents: Sparge your DCM or THF with inert gas for 15 minutes before use.

  • Bisulfite Wash: Include a wash with saturated aqueous Sodium Bisulfite (

    
    ) during extraction to reduce oxidized species.
    

Part 4: Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of N-(2-aminophenyl)-3-methylbutanamide with <5% Bis-amide and <1% Benzimidazole.

Reagents:

  • o-Phenylenediamine (OPD) [3.0 equiv]

  • Isovaleryl Chloride [1.0 equiv]

  • Triethylamine (TEA) [1.1 equiv]

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve OPD (3.0 eq)  and TEA (1.1 eq)  in anhydrous DCM. Cool the solution to -10°C  (Ice/Salt bath).
    
    • Why? Excess OPD prevents di-acylation. Low temp inhibits cyclization.

  • Addition: Dilute Isovaleryl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.

    • Why? Slow addition prevents localized "hotspots" of high chloride concentration that lead to bis-amides.

  • Reaction: Allow to stir at 0°C for 2 hours. Monitor by TLC (Target usually runs slightly less polar than OPD but more polar than the bis-amide).

  • Quench: Quench with saturated

    
     solution (cold).
    
  • Workup:

    • Separate phases.

    • Wash organic layer with water (

      
      ) to remove the excess unreacted OPD (which is partially water-soluble) and TEA salts.
      
    • Crucial: Do not use 1M HCl to remove OPD, as this promotes benzimidazole formation.

  • Purification: Dry over

    
     and concentrate in vacuo (Bath < 35°C). Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

FAQ

Q: Can I use Isovaleric Acid and EDC/NHS instead of the Acid Chloride? A: Yes, and it is often safer. Carbodiimide coupling (EDC/HOBt) is milder and reduces the risk of di-acylation because the "active ester" intermediate is less aggressive than the acid chloride. However, the cost is higher.

Q: How do I remove the excess OPD if I can't use an acid wash? A: OPD is moderately soluble in water, but if significant amounts remain, recrystallization from a mixture of Toluene/Hexanes is often effective. Alternatively, automated flash chromatography easily separates the highly polar diamine from the mono-amide.

Q: My product turned pink on the bench. Is it ruined? A: Likely not. Surface oxidation occurs rapidly. Check the NMR. If the bulk material is clean, simply store it in the dark under inert gas.

References

  • Benzimidazole Formation: The acid-catalyzed dehydration of N-(2-aminophenyl)amides to benzimidazoles is a well-documented transformation, often serving as the primary synthesis route for these heterocycles.

    • Source: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews1951 , 48(3), 397–541. Link

  • Oxidation of Phenylenediamines:o-Phenylenediamine is widely used as a peroxidase substrate specifically because it oxidizes so easily to colored phenazine deriv

    • Source: Tarcha, P. J., et al. "Synthesis and characterization of poly(o-phenylenediamine)." Journal of Polymer Science Part A: Polymer Chemistry2010 . Link

  • Mono-acylation Protocols: Strategies for mono-protection of symmetrical diamines typically rely on high dilution and stoichiometric excess of the diamine.

    • Source: Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications1990 , 20(16), 2559–2564. Link

"troubleshooting low yield in N-(2-aminophenyl)-3-methylbutanamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Impurity Profiles Ticket ID: CHEM-SUP-2024-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Context

The Challenge: Synthesizing N-(2-aminophenyl)-3-methylbutanamide (the mono-amide of isovaleric acid and o-phenylenediamine) is deceptively simple. The presence of two nucleophilic amine groups on the benzene ring creates a "perfect storm" for two yield-killing side reactions:

  • Cyclodehydration: Rapid formation of 2-isobutyl-1H-benzimidazole under acidic or thermal stress.

  • Over-acylation: Formation of the bis-amide (N,N'-diisovaleryl-1,2-diaminobenzene).

The Solution: High yield requires kinetic control. You must favor the formation of the kinetic product (mono-amide) while suppressing the thermodynamic sink (benzimidazole) and the statistical competitor (bis-amide).

Diagnostic Module: Analyze Your Crude

Before altering your protocol, identify the specific failure mode using this diagnostic workflow.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS / TLC) Result_A Major Peak: [M+H]+ = 175 (Benzimidazole) Start->Result_A Mass -18 from Target Result_B Major Peak: [M+H]+ = 277 (Bis-amide) Start->Result_B Mass +84 from Target Result_C Major Peak: [M+H]+ = 193 (Target Mono-amide) But Low Isolated Yield Start->Result_C Correct Mass Diag_A DIAGNOSIS: Cyclization Cause: Acidic workup or Heat Result_A->Diag_A Diag_B DIAGNOSIS: Over-Acylation Cause: Localized excess of reagent Result_B->Diag_B Diag_C DIAGNOSIS: Extraction Loss Cause: Incorrect pH during workup Result_C->Diag_C

Figure 1: Diagnostic decision tree based on LCMS/TLC data of the crude reaction mixture.

Troubleshooting Guide (FAQs)

Issue A: "My product is converting to a Benzimidazole (Mass 175)."

Q: Why is this happening? A: The target mono-amide possesses an internal nucleophile (the free amine) positioned perfectly to attack the amide carbonyl. This cyclization is catalyzed by acid and heat .[1] If you use isovaleryl chloride without sufficient base, the HCl byproduct catalyzes this ring closure immediately. Similarly, heating the reaction to reflux will drive water off, pushing the equilibrium toward the stable benzimidazole [1].

Corrective Action:

  • Temperature Control: Maintain reaction temperature below 0°C during addition and never exceed 25°C during stirring.

  • Base Scavenger: Ensure you are using at least 1.1 equivalents of a base (Triethylamine or DIPEA) relative to the acid chloride to neutralize HCl instantaneously.

  • Avoid Acidic Workup: Do not wash with 1N HCl to remove unreacted diamine. This will protonate the amide oxygen and trigger cyclization.

Issue B: "I am seeing significant Bis-amide (Mass 277)."

Q: How do I stop the second amine from reacting? A: Once the mono-amide forms, the electron-withdrawing amide group makes the remaining amine less nucleophilic than the starting material (aniline vs. amide-aniline). However, if you add the acid chloride too fast, local concentrations of the reagent exceed the mixing rate, reacting with whatever is nearby—including your product.

Corrective Action:

  • Inverse Addition is Risky: Adding amine to chloride guarantees bis-acylation. Always add chloride to amine.

  • High Dilution: Run the reaction at 0.1 M concentration or lower.

  • Stoichiometry: Use a large excess of o-phenylenediamine (3.0 – 4.0 equiv). The statistical probability of the acid chloride hitting a free diamine molecule becomes significantly higher than hitting a mono-amide product [2].

Issue C: "The reaction looks good on LCMS, but I recover nothing after extraction."

Q: Where did my product go? A: N-(2-aminophenyl)-3-methylbutanamide is amphoteric. It has a basic amine and a weakly acidic amide proton.

  • If pH < 4: It is protonated (water-soluble cation).

  • If pH > 12: The amide can be deprotonated (water-soluble anion).

Corrective Action:

  • Buffer Your Workup: Adjust the aqueous layer to pH 8–9 (saturated NaHCO₃ is ideal) before extraction. This ensures the molecule is neutral and partitions into the organic phase (DCM or EtOAc).

Validated Protocol: The "Gold Standard" Method

This protocol prioritizes selectivity over atom economy by using excess diamine. This is the most robust method for high yield.

Reagents:

  • Reactant A: o-Phenylenediamine (3.0 equiv, 324 mg/mmol of target)

  • Reactant B: Isovaleryl Chloride (1.0 equiv, 120.5 mg/mmol)

  • Base: Triethylamine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M relative to Reactant A]

Step-by-Step Workflow:

  • Preparation: Dissolve o-phenylenediamine (3.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to -10°C (ice/salt bath).

  • Addition: Dilute Isovaleryl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Note: Slow addition is critical to prevent local hotspots and bis-acylation.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC/LCMS.

    • Stop point: Quench immediately upon consumption of the acid chloride. Do not stir overnight.

  • Workup (Crucial):

    • Quench with Saturated NaHCO₃ (pH ~8.5).

    • Separate phases. Extract aqueous layer 2x with DCM.

    • Impurity Removal: The excess o-phenylenediamine will be in the organic layer.

  • Purification:

    • Flash Column Chromatography (Hexane/EtOAc).

    • o-Phenylenediamine is much more polar than the mono-amide and will elute later or stick to the baseline depending on the silica activity.

    • Gradient: 0% → 30% EtOAc in Hexanes.

Quantitative Data Summary
ParameterStandard ProtocolOptimized ProtocolReason
Stoichiometry 1:1 (Diamine:Chloride)3:1 (Diamine:Chloride)Suppresses bis-amide formation.
Temperature RT or Reflux-10°C to 0°CSuppresses benzimidazole cyclization.
Base None or PyridineTEA (1.2 eq)Scavenges HCl to prevent acid catalysis.
Typical Yield 30-45%85-92% Kinetic control achieved.

Mechanistic Visualization

Understanding the competition between pathways is vital for troubleshooting.

ReactionPathways SM o-Phenylenediamine + Isovaleryl Cl Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Target TARGET Mono-Amide Intermediate->Target -HCl (Base req.) Bis Bis-Amide (Impurity) Target->Bis + Isovaleryl Cl (Excess Reagent) Benz Benzimidazole (Impurity) Target->Benz Heat / Acid (-H2O)

Figure 2: Reaction pathways showing the target product as the kinetic intermediate between starting material and thermodynamic sinks.

References

  • Benzimidazole Synthesis via Oxidative Cyclization: Raja, D., et al. "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles."[2] Journal of Organic Chemistry, 2015.[2] Relevance: Establishes the ease of cyclization of phenylenediamines under oxidative or thermal conditions.

  • Selective Mono-acylation Strategies: Nale, D. B., & Bhanage, B. M. "Synthesis of Benzimidazoles from o-Phenylenediamines." Synlett, 2015, 26, 2831-2834.[2] Relevance: Discusses the control of reaction parameters to manage the equilibrium between open-chain amides and cyclized products.

  • Amide Bond Formation & Side Reactions: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Relevance: Comprehensive review of amide coupling mechanisms and preventing side reactions like over-acylation.

Sources

Technical Support Center: Thermal Stability of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(2-aminophenyl)-3-methylbutanamide is a critical but metastable intermediate, often utilized in the synthesis of benzimidazole-based pharmacophores (e.g., angiotensin II receptor antagonists or kinase inhibitors).

As a researcher handling this compound, you are fighting a thermodynamic uphill battle. This molecule contains an internal "self-destruct" mechanism: the ortho-amino group is perfectly positioned to attack the amide carbonyl, leading to cyclodehydration .

The Core Challenge: Unlike standard amides, which are generally stable, this o-aminoanilide is a "pre-benzimidazole." Under thermal stress or acidic catalysis, it converts to 2-isobutyl-1H-benzimidazole , releasing water. This guide provides the protocols to arrest this transition and prevent oxidative degradation.

The Instability Mechanism (The "Why")

To manage the stability, one must understand the degradation pathway. The primary failure mode is intramolecular nucleophilic substitution followed by dehydration.

Pathway Visualization

The following diagram illustrates the transition from your target material (Linear Amide) to the degradation product (Benzimidazole).

G Start Target Molecule N-(2-aminophenyl)-3-methylbutanamide Inter Tetrahedral Intermediate (Dihydrobenzimidazole) Start->Inter + Heat / + Acid (H+) Cyclization Product Degradant 2-isobutyl-1H-benzimidazole Inter->Product - H2O Dehydration (Irreversible) Water H2O Inter->Water

Caption: Figure 1. Thermal cyclodehydration pathway. The reaction is driven by entropy and the formation of the stable aromatic benzimidazole system.

Troubleshooting Guide

This section addresses specific observations from the laboratory floor.

Issue 1: "My white powder turned brown/black upon storage."
  • Diagnosis: Oxidative Deamination / Polymerization.

  • Root Cause: The free primary amine (

    
    ) on the phenyl ring is highly susceptible to oxidation by atmospheric oxygen, forming quinone imines and subsequent diazo-polymers.
    
  • Corrective Action:

    • Purge: Store strictly under Argon or Nitrogen.

    • Container: Use amber glass to prevent photo-oxidation.

    • Rescue: If purity is >90%, recrystallize from degassed ethanol/water with a trace of sodium dithionite (reducing agent) to scavenge oxides.

Issue 2: "I see a new, less polar peak in my HPLC/TLC."
  • Diagnosis: Thermal Cyclization.

  • Root Cause: The sample was exposed to heat (>40°C) or left in solution for too long. The new peak is likely 2-isobutyl-1H-benzimidazole .

  • Verification: The new peak will have a distinct UV spectrum (benzimidazoles fluoresce strongly) and a mass of

    
    .
    
  • Corrective Action:

    • Solvent Swap: Avoid protic solvents (MeOH, EtOH) for long-term storage in solution, as they facilitate proton transfer. Use DMSO-d6 or dry CH2Cl2.

    • Temperature: Store solid at -20°C. Never dry in an oven >35°C.

Issue 3: "My yield drops during the drying step."
  • Diagnosis: Acid-Catalyzed Cyclization.

  • Root Cause: If the material was isolated from an acidic stream (e.g., HCl workup), trace acid residues trapped in the crystal lattice catalyze the cyclization even at room temperature.

  • Corrective Action:

    • Wash: Ensure the final wash pH is neutral (pH 7.0–7.5).

    • Base Wash: A mild bicarbonate wash prior to drying can neutralize trace acid catalysts.

Experimental Protocols

Protocol A: Accelerated Stability Testing (Isothermal Stress)

Use this protocol to validate the shelf-life of your specific batch.

Reagents:

  • Sample: 10 mg N-(2-aminophenyl)-3-methylbutanamide

  • Solvent: Acetonitrile (HPLC Grade)

Workflow:

  • Prepare a 1 mg/mL stock solution.

  • Aliquot into 5 HPLC vials.

  • Incubate vials at 40°C, 50°C, 60°C (keep one control at 4°C).

  • Analyze by HPLC at t=0, 4h, 8h, 24h.

Data Analysis (Representative Degradation Rates):

Temperaturet½ (Half-life)Primary DegradantNotes
4°C > 6 MonthsNoneStable storage condition.
25°C ~ 4 WeeksOxidation productsBrowning occurs before cyclization.
50°C 12 HoursBenzimidazoleRapid cyclization onset.
80°C < 1 HourBenzimidazoleFull conversion likely.
Protocol B: Safe Drying Procedure

Do not use standard vacuum ovens set to 60°C.

  • Filter the solid precipitate.[1]

  • Wash with cold water (ensure pH of filtrate is >6).

  • Wash with cold Hexane or TBME (to remove residual water/organics).

  • Vacuum Dry at Ambient Temperature (20–25°C) for 12–24 hours.

  • Desiccant: Use

    
     in the vacuum desiccator to aggressively strip water, as moisture promotes hydrolysis/cyclization.
    

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: Yes, but only for short periods (days) at 4°C. While DMSO is aprotic, it is hygroscopic. Absorbed water will eventually promote hydrolysis or cyclization. For long-term storage, keep as a dry solid.

Q: Why does the melting point vary so much in literature? A: This is a classic artifact of the measurement method. If you heat the capillary slowly (e.g., 1°C/min), the compound cyclizes during the measurement. You are observing the melting point of a mixture of the amide and the benzimidazole. Recommendation: Use DSC (Differential Scanning Calorimetry) with a fast ramp rate (10°C/min) to capture the true melting event before degradation.

Q: Is the cyclization reversible? A: Practically, no. The formation of the aromatic benzimidazole system is thermodynamically favored. Once the water is lost, you cannot easily ring-open back to the amide without harsh conditions that would destroy the molecule.

Stability Testing Workflow

The following logic flow ensures you do not misinterpret degradation data.

Stability Start Start Stability Test CheckHPLC HPLC Analysis (Reverse Phase) Start->CheckHPLC Decision New Peak Detected? CheckHPLC->Decision RouteA Retention Time < Main Peak (More Polar) Decision->RouteA Yes, faster elution RouteB Retention Time > Main Peak (Less Polar) Decision->RouteB Yes, slower elution End Stable Decision->End No change ResultA Hydrolysis Product (3-methylbutanoic acid + diamine) RouteA->ResultA ResultB Cyclization Product (Benzimidazole) RouteB->ResultB

Caption: Figure 2. HPLC Logic for identifying degradation products based on polarity shifts.

References

  • Phillips Condensation Mechanism: The reaction of o-phenylenediamine with carboxylic acids to form benzimidazoles is a foundational organic transform

    • Source: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • Thermal Cyclization Studies: Recent studies confirm that N-acylated o-phenylenediamines cyclize thermally without metal c

    • Source: "Synthesis of Benzimidazoles using High Yield Thermal Method." International Journal for Multidisciplinary Research.[2]

  • Oxidative Instability of Phenylenediamines: Documentation on the susceptibility of the 1,2-diamine motif to air oxid

    • Source: "The Mechanism of Aniline Blue Degradation."[3] Molecules (2024).[4][5][6]

  • Benzimidazole Synthesis via Microwave/Thermal: Confirming the pathway of amide intermediates converting to benzimidazoles under he

    • Source: "Chemical Synthesis of Novel Benzimidazole Derivatives." MDPI.

Sources

Validation & Comparative

Validating the Biological Activity of Synthesized N-(2-aminophenyl)-3-methylbutanamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, N-(2-aminophenyl)-3-methylbutanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, evidence-based strategy for investigation, grounded in the established activities of structurally related molecules. We will explore potential anticancer, antimicrobial, and anti-inflammatory properties, providing detailed experimental workflows and objective comparisons with established therapeutic agents.

Introduction: The Scientific Rationale

The core structure of N-(2-aminophenyl)-3-methylbutanamide, featuring a 2-aminophenyl amide moiety, is a privileged scaffold in medicinal chemistry. Notably, the N-(2-aminophenyl)-benzamide framework is a well-established zinc-binding group in a class of anticancer agents known as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer progression.[3] Therefore, a primary hypothesis for the biological activity of N-(2-aminophenyl)-3-methylbutanamide is the inhibition of HDACs, leading to anticancer effects.

Furthermore, benzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] This historical precedent warrants a broader initial screening to identify any additional therapeutic potential of our target compound.

This guide will therefore detail a tiered approach to validation, beginning with broad-spectrum screening and narrowing down to more specific mechanistic studies based on initial findings.

Comparative Framework: Benchmarking Against the Standards

To provide context for the experimental results, the biological activity of N-(2-aminophenyl)-3-methylbutanamide will be compared against the following established agents:

  • Anticancer (HDAC Inhibition):

    • CI-994 (Tacedinaline): A well-characterized Class I HDAC inhibitor with the N-(2-aminophenyl)-benzamide scaffold.

    • MGCD0103 (Mocetinostat): Another isotype-selective HDAC inhibitor, providing a benchmark for potency and selectivity.

  • Antimicrobial:

    • Ampicillin: A broad-spectrum β-lactam antibiotic, serving as a standard for antibacterial activity against both Gram-positive and Gram-negative bacteria.

    • TXA707: A benzamide-based antibacterial agent that targets the FtsZ protein, offering a comparison to a compound with a related chemical class.[6]

  • Anti-inflammatory:

    • Indomethacin: A potent nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

    • 2-aminobenzimidazole derivative (N1): A novel compound with demonstrated anti-inflammatory properties in animal models, providing a contemporary comparison.[7]

Experimental Validation: A Multi-Faceted Approach

The following sections detail the experimental protocols for evaluating the potential biological activities of N-(2-aminophenyl)-3-methylbutanamide.

Anticancer Activity and HDAC Inhibition

The primary hypothesis centers on anticancer activity mediated by HDAC inhibition. The following workflow outlines the key experiments.

anticancer_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays HDAC_Inhibition_Assay HDAC Inhibition Assay (Fluorometric) Cell_Viability_Assay Cell Viability Assay (MTT/MTS) HDAC_Inhibition_Assay->Cell_Viability_Assay Determine IC50 Western_Blot Western Blot Analysis (Acetylated Histones, p21) Cell_Viability_Assay->Western_Blot Confirm Target Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay

Caption: Workflow for Anticancer and HDAC Inhibition Studies.

Principle: This assay measures the ability of the test compound to inhibit the activity of purified human HDAC enzymes (specifically HDAC1, 2, and 3). A fluorogenic substrate is used, which upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. Inhibition of the enzyme results in a decreased fluorescent signal.

Protocol:

  • Prepare a dilution series of N-(2-aminophenyl)-3-methylbutanamide, CI-994, and MGCD0103 in assay buffer.

  • In a 96-well microplate, add the diluted compounds, recombinant human HDAC1, 2, or 3 enzyme, and the fluorogenic substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Add the developer solution and incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Principle: This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

Protocol:

  • Seed cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of N-(2-aminophenyl)-3-methylbutanamide and the comparator drugs for 48-72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Principle: This technique is used to detect specific proteins in a cell lysate. It will be used to confirm the downstream effects of HDAC inhibition, such as increased histone acetylation and the expression of the cell cycle inhibitor p21.

Protocol:

  • Treat cancer cells with N-(2-aminophenyl)-3-methylbutanamide at its GI50 concentration for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated histone H3, p21, and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Activity Screening

A preliminary screening for antimicrobial activity will be conducted to assess the broader biological potential of the synthesized compound.

antimicrobial_workflow Disc_Diffusion Disc Diffusion Assay (Qualitative Screening) MIC_Determination Broth Microdilution Assay (Quantitative - MIC) Disc_Diffusion->MIC_Determination Identify Active Strains MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Determine Bactericidal/Bacteriostatic

Caption: Workflow for Antimicrobial Activity Screening.

Principle: This is a qualitative method to assess the antimicrobial activity of a compound. A paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, a clear zone of inhibition will appear around the disc.

Protocol:

  • Prepare sterile paper discs and impregnate them with a known concentration of N-(2-aminophenyl)-3-methylbutanamide, ampicillin, and TXA707.

  • Prepare agar plates and create a lawn of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).

  • Place the impregnated discs on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Screening

An initial assessment of anti-inflammatory potential will be performed using a cell-based assay.

anti_inflammatory_workflow Cell_Viability Macrophage Viability Assay (RAW 264.7 cells) NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Cell_Viability->NO_Assay Determine Non-toxic Doses Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6) NO_Assay->Cytokine_Analysis Assess Anti-inflammatory Effect

Caption: Workflow for Anti-inflammatory Activity Screening.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of the test compound is assessed by its ability to inhibit NO production, which is measured using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of N-(2-aminophenyl)-3-methylbutanamide and indomethacin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant and mix it with Griess reagent.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • A parallel cell viability assay (MTT/MTS) should be performed to ensure that the observed decrease in NO is not due to cytotoxicity.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro HDAC Inhibition

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
N-(2-aminophenyl)-3-methylbutanamideExperimental DataExperimental DataExperimental Data
CI-994Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
MGCD0103Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Anticancer Cell Viability

CompoundA549 GI50 (µM)HCT116 GI50 (µM)
N-(2-aminophenyl)-3-methylbutanamideExperimental DataExperimental Data
CI-994Literature/Experimental DataLiterature/Experimental Data
MGCD0103Literature/Experimental DataLiterature/Experimental Data

Table 3: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-(2-aminophenyl)-3-methylbutanamideExperimental DataExperimental Data
AmpicillinLiterature/Experimental DataLiterature/Experimental Data
TXA707Literature/Experimental DataLiterature/Experimental Data

Table 4: Anti-inflammatory Activity

CompoundNO Production IC50 (µM)
N-(2-aminophenyl)-3-methylbutanamideExperimental Data
IndomethacinLiterature/Experimental Data

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the biological activity of N-(2-aminophenyl)-3-methylbutanamide. The initial focus on HDAC inhibition and anticancer activity is strongly supported by the chemical structure of the compound. The inclusion of antimicrobial and anti-inflammatory screening provides an opportunity to uncover novel therapeutic properties.

Positive results in the initial in vitro and cell-based assays will warrant further investigation, including more extensive cancer cell line screening, in vivo efficacy studies in animal models, and detailed mechanistic studies to elucidate the precise molecular targets and pathways involved. This rigorous, data-driven approach is essential for advancing our understanding of this novel synthesized compound and its potential as a future therapeutic agent.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ChemRxiv. [Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). PubMed Central. [Link]

  • Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (2014). Natural Product Research. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). ResearchGate. [Link]

  • Some simple 2-aminobenzamide derivatives with HDAC inhibitory activity. (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (2021). CyberLeninka. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985). Cancer Treatment Reports. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2015). Medicinal Chemistry Research. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. [https://www.sphinxsai.com/2011/jan-mar/ChemTech_vol.3,no.1/ChemTech_vol.3,no.1,pdf/CT=32 (203-209).pdf]([Link] (203-209).pdf)

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]

  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (2009). International Journal of ChemTech Research. [Link]

  • Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. (2022). Inflammopharmacology. [Link]

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  • Synthesis of some Amide derivatives and their Biological activity. (2003). Semantic Scholar. [Link]

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Comparative Technical Guide: N-(2-aminophenyl)-3-methylbutanamide vs. Hydroxamate & Cyclic Peptide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-3-methylbutanamide (referred to herein as N-2A-3MB ) represents a distinct subclass of Histone Deacetylase (HDAC) inhibitors known as 2-aminoanilides (benzamides) . Unlike the market-dominant hydroxamates (e.g., Vorinostat/SAHA) which function as "pan-HDAC" inhibitors with rapid kinetics, N-2A-3MB utilizes a zinc-binding group (ZBG) that confers high selectivity for Class I HDACs (1, 2, and 3) and exhibits slow-tight binding kinetics .

This guide objectively compares N-2A-3MB against standard alternatives, highlighting its utility in suppressing specific isoforms without the off-target toxicity associated with broad-spectrum inhibition.

Key Differentiators at a Glance
FeatureN-2A-3MB (Benzamide Class)Vorinostat (Hydroxamate Class)Romidepsin (Cyclic Peptide)
Primary Targets HDAC 1, 2, 3 (Class I)HDAC 1, 2, 3, 6, 8, 10 (Pan)HDAC 1, 2 (Class I)
Binding Kinetics Slow-On / Slow-Off Fast-On / Fast-OffIrreversible (Reduction required)
Residence Time Long (>20 hours)Short (<20 minutes)Long (Covalent-like)
Key Advantage High Isoform Selectivity; Metabolic StabilityHigh Potency; Broad SpectrumExtreme Potency
Key Limitation Lower Potency vs. HDAC6/8Mutagenicity risks; Low StabilityComplex cellular activation

Structural & Mechanistic Analysis

The Pharmacophore: 2-Aminoanilide vs. Hydroxamate

The defining feature of N-2A-3MB is the N-(2-aminophenyl) moiety. In contrast to hydroxamic acids, which chelate the active site Zinc ion in a bidentate fashion immediately upon entry, the benzamide group requires a specific conformational change within the HDAC enzyme to bind effectively.

  • Hydroxamates (SAHA): The flexible aliphatic chain allows the hydroxamic acid to reach the Zinc ion rapidly. This results in high potency but poor discrimination between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

  • Benzamides (N-2A-3MB): The 2-aminophenyl group is rigid. For the amine and carbonyl oxygen to chelate the Zinc, the enzyme often must undergo a structural shift (e.g., movement of the "foot pocket" residues in HDAC2). This requirement acts as a selectivity filter , preventing the molecule from inhibiting HDACs that lack this structural flexibility (like HDAC6).

Kinetic Selectivity: The "Residence Time" Factor

Recent data suggests that efficacy in vivo correlates better with drug-target residence time than thermodynamic affinity (


).
  • Mechanism: N-2A-3MB exhibits time-dependent inhibition. The initial encounter complex (

    
    ) isomerizes slowly into a tight-binding complex (
    
    
    
    ).
  • Implication: Protocols using short incubation times (e.g., 30 mins) will drastically underestimate the potency of N-2A-3MB.

BindingKinetics cluster_legend Kinetic Distinction E_S Enzyme + Substrate EI_Hydrox Hydroxamate Complex (Fast Equilibrium) E_S->EI_Hydrox Fast On/Off EI_Benz Benzamide Initial Complex (Weak Binding) E_S->EI_Benz Slow On EI_Benz_Star Benzamide Isomerized Complex (Tight Binding / High Selectivity) EI_Benz->EI_Benz_Star Conformational Change (k_isomerization) Legend Benzamides require time to achieve maximal potency (EI*)

Figure 1: Kinetic differentiation between Hydroxamate and Benzamide binding modes.[1][2][3] Note the isomerization step required for Benzamides.

Comparative Performance Data

The following data aggregates performance metrics from standard fluorogenic assays comparing the N-(2-aminophenyl) scaffold (represented by Tacedinaline/CI-994 analogs) against market standards.

Table 1: Isoform Selectivity Profile ( in nM)

Note: Lower numbers indicate higher potency.

Target IsoformN-2A-3MB (Benzamide)Vorinostat (SAHA)Entinostat (MS-275)
HDAC 1 (Class I) 200 - 500 10 - 20180
HDAC 2 (Class I) 400 - 800 20 - 501,100
HDAC 3 (Class I) 800 - 1,500 20 - 402,300
HDAC 6 (Class IIb) > 10,000 (Inactive) 15 - 30> 10,000
HDAC 8 (Class I) > 10,000 50 - 100> 10,000

Analysis: N-2A-3MB is significantly less potent against HDAC6 than Vorinostat. This is a positive attribute for researchers studying chromatin remodeling (Class I) without interfering with tubulin dynamics (regulated by HDAC6).

Table 2: Physicochemical Properties[1][4]
PropertyN-2A-3MBVorinostat
Metabolic Stability High (Amide bond is stable)Low (Hydroxamic acid glucuronidation)
Mutagenicity Risk Low (Ames negative typically)High (Hydroxamates can degrade to isocyanates)
Cellular Permeability Moderate (Lipophilic tail aids entry)Moderate

Experimental Protocols (Self-Validating Systems)

To accurately evaluate N-2A-3MB, you must account for its slow binding kinetics. Standard "kit" protocols often fail for this class of inhibitors.

Protocol A: Time-Dependent IC50 Determination

Objective: To determine the true potency at equilibrium.

  • Enzyme Prep: Dilute recombinant HDAC1 or HDAC2 in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Addition: Prepare a serial dilution of N-2A-3MB.

  • Pre-Incubation (CRITICAL STEP):

    • Standard Arm: Add substrate immediately (Simulates fast kinetics).

    • Equilibrium Arm: Incubate Enzyme + N-2A-3MB for 3 hours at room temperature before adding substrate.

  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at

    
     concentration.
    
  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: If the IC50 in the "Equilibrium Arm" is >5x lower (more potent) than the "Standard Arm," the compound is confirmed as a slow-tight binder.

Protocol B: Differential Western Blotting (Selectivity Check)

Objective: To confirm Class I selectivity in a cellular context.

  • Cell Line: HCT116 or HeLa cells.

  • Treatment: Treat cells with N-2A-3MB (5 µM) and Vorinostat (5 µM) for 24 hours.

  • Lysis & Blotting:

    • Marker 1 (Class I Target): Blot for Acetyl-Histone H3 (Lys9/Lys14) .

    • Marker 2 (Class IIb Target): Blot for Acetyl-

      
      -Tubulin .
      
  • Expected Result:

    • Vorinostat: High Ac-H3 + High Ac-Tubulin.

    • N-2A-3MB: High Ac-H3 + No change in Ac-Tubulin .

ExperimentalWorkflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Start: N-2A-3MB Characterization Step1 Pre-incubation (3 hrs) vs No Pre-incubation Start->Step1 Step2 Measure IC50 Shift Step1->Step2 Decision1 Shift > 5-fold? Step2->Decision1 Step3 Western Blot Targets Decision1->Step3 Yes (Benzamide confirmed) Result1 Ac-H3 (High) Ac-Tubulin (Low) Step3->Result1 N-2A-3MB Profile Result2 Ac-H3 (High) Ac-Tubulin (High) Step3->Result2 Contamination/Hydroxamate

Figure 2: Validation workflow to confirm benzamide mechanism and selectivity.

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability." Journal of Biological Chemistry.

    • Key Finding: Establishes the slow-binding kinetics of benzamides vs.
  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11]

    • Key Finding: Reviews the structural classes (Benzamides vs Hydroxam
  • Bressi, J. C., et al. (2010). "Exploration of the 2-aminoanilide structure–activity relationship for histone deacetylase inhibition." Bioorganic & Medicinal Chemistry Letters.

    • Key Finding: Detailed SAR on the N-(2-aminophenyl) scaffold and the impact of the acyl tail (like 3-methylbutanamide) on potency.
  • Newkirk, T. L., et al. (2013). "Structural analysis of hydroxamate versus benzamide binding to HDAC2." Journal of Medicinal Chemistry.

    • Key Finding: Crystallographic evidence of the "foot pocket" opening required for benzamide binding.

Sources

A Comparative Guide to HDAC Inhibitors: Trichostatin A versus the N-(2-aminophenyl)amide Class

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the dynamic field of epigenetics and drug discovery, the rigorous comparison of tool compounds is paramount for experimental success. You requested a detailed comparison of N-(2-aminophenyl)-3-methylbutanamide and the well-established histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA) . After a comprehensive search of the scientific literature, we must report that there is currently no publicly available experimental data detailing the specific HDAC inhibitory activity of N-(2-aminophenyl)-3-methylbutanamide.

To provide a valuable and scientifically grounded resource, this guide will therefore compare the benchmark inhibitor, Trichostatin A, with the broader class of N-(2-aminophenyl)amide-based HDAC inhibitors . This structural class is of significant interest in medicinal chemistry, and understanding its general properties provides a critical framework for evaluating novel derivatives.

Introduction: The Critical Role of HDACs in Cellular Regulation

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene transcription. Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing numerous cellular processes. Given their central role in cellular homeostasis, the dysregulation of HDAC activity is implicated in a range of diseases, most notably cancer, making them a prime target for therapeutic intervention.

Trichostatin A: The Gold Standard Pan-HDAC Inhibitor

Trichostatin A (TSA) is a natural product originally isolated from Streptomyces hygroscopicus and is one of the most potent and widely used pan-HDAC inhibitors in research. Its robust activity and broad specificity across Class I and II HDACs make it an invaluable tool for elucidating the global effects of HDAC inhibition.

Mechanism of Action

TSA acts as a reversible, non-competitive inhibitor of Class I and II HDACs. It contains a hydroxamic acid moiety that chelates the zinc ion in the active site of these zinc-dependent deacetylases, thereby blocking their catalytic activity. This inhibition leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression and a cascade of downstream cellular effects.

Cellular Effects of Trichostatin A

The inhibition of HDACs by TSA triggers a wide array of cellular responses, including:

  • Cell Cycle Arrest: TSA can induce cell cycle arrest at both the G1 and G2/M phases.

  • Apoptosis: It is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.

  • Differentiation: TSA can influence cellular differentiation pathways.

  • Anti-inflammatory and Anti-fibrotic Effects: Emerging research points to the potential of HDAC inhibitors in mitigating inflammatory and fibrotic processes.

The N-(2-aminophenyl)amide Scaffold: A Platform for Selective HDAC Inhibition

The N-(2-aminophenyl)amide scaffold is a key pharmacophore in a major class of synthetic HDAC inhibitors. Unlike the broad-spectrum activity of TSA, many inhibitors based on this scaffold exhibit greater selectivity, particularly for Class I HDACs (HDAC1, 2, and 3). A prominent example of a compound from this class is Entinostat (MS-275).

Mechanism of Action

Similar to TSA, N-(2-aminophenyl)amide-based inhibitors also target the zinc-containing active site of HDACs. The ortho-amino group of the aniline ring is crucial for coordinating with the zinc ion, effectively blocking substrate access and enzymatic activity. The rest of the molecule, often comprising a "linker" and a "cap" group, contributes to isoform selectivity and pharmacokinetic properties.

Head-to-Head Comparison: Trichostatin A vs. N-(2-aminophenyl)amide Class

FeatureTrichostatin A (TSA)N-(2-aminophenyl)amide Class (General)
Origin Natural ProductSynthetic
Chemical Class Hydroxamic AcidBenzamide/Anilide
Mechanism Reversible, potent chelation of Zn2+ in the active site.Coordination with the active site Zn2+ via the ortho-amino group.
Specificity Pan-inhibitor of Class I and II HDACs.Generally more selective for Class I HDACs (HDAC1, 2, 3).
Potency Very high (low nanomolar IC50 values for many isoforms).Potency varies widely with structural modifications, often in the nanomolar to low micromolar range.
Potency and Selectivity Data for Trichostatin A

The following table summarizes the reported IC50 values for Trichostatin A against various HDAC isoforms, underscoring its pan-inhibitory nature.

HDAC IsoformIC50 (nM)
HDAC14.99
HDAC35.21
HDAC427.6
HDAC616.4
HDAC1024.3

Note: IC50 values can vary depending on the assay conditions.

Experimental Workflow: In Vitro Fluorometric HDAC Assay

A common method to determine the inhibitory activity of compounds like TSA and N-(2-aminophenyl)amides is a fluorometric in vitro assay. This assay measures the enzymatic activity of a purified HDAC enzyme on a synthetic substrate.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Histone Acetylated Histone Histone->HDAC Substrate Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Inhibitor HDAC Inhibitor (e.g., TSA, N-(2-aminophenyl)amide) Inhibitor->HDAC Blocks Active Site Gene_Repression Gene Repression Chromatin->Gene_Repression Results in

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a general framework for assessing HDAC inhibition. Specific details may vary based on the commercial kit used.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., N-(2-aminophenyl)-3-methylbutanamide or TSA) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Reconstitute the purified HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare the developer solution.

  • Assay Plate Setup:

    • In a 96-well black plate, add the assay buffer to all wells.

    • Add the serially diluted inhibitor to the test wells.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Add the purified HDAC enzyme to all wells except the "no enzyme" control.

    • Briefly incubate to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Subtract the background fluorescence (from the "no enzyme" control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition cluster_analysis 4. Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Reagents Prep_Enzyme Prepare HDAC Enzyme Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Incubate_1 Pre-incubate Add_Reagents->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Incubate_3 Incubate at RT Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence Incubate_3->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for a fluorometric HDAC inhibition assay.

Conclusion and Future Directions

Trichostatin A remains an indispensable tool for studying the broad consequences of HDAC inhibition due to its high potency and pan-HDAC activity. The N-(2-aminophenyl)amide class of inhibitors, in contrast, offers a versatile synthetic platform for developing more selective agents that can probe the functions of specific HDAC isoforms. While we were unable to provide specific data for N-(2-aminophenyl)-3-methylbutanamide, its structural similarity to known HDAC inhibitors suggests it warrants investigation. Future studies should focus on synthesizing this compound and evaluating its activity and selectivity profile against the full panel of HDAC isoforms. Such data would be invaluable in determining its potential as a novel chemical probe for epigenetic research.

References

  • Kim, M. S., Kwon, H. J., Lee, Y. J., Kim, D. J., & Lee, C. H. (2012). The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B. Oncology Reports, 27(2), 455-460.
  • Vigushin, D. M., Ali, S., Pace, P. E., Magnani, L., & Coombes, R. C. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research, 7(4), 971-976.
  • Chen, H. P., Zhao, Y. T., & Zhao, T. C. (2019). Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway. Medical Science Monitor, 25, 1827-1834.
  • Banks, C. A., Boanca, G., Lee, Z. T., Florens, L., & Washburn, M. P. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 607, 303-321.
  • Hsu, C. P., Tulsian, N., & Zheng, W. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 21(7), 893-902.
  • Vazquez-Velez, G. E., Gonzalez-Velasquez, F. J., & Torres-Ramos, C. A. (2020). Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model. International Journal of Molecular Sciences, 21(21), 8089.
  • Gerhäuser, C. (2012). Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(11), 1438-1447.
  • Li, Z. Y., Song, Y. N., & Liu, Y. (2013). The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial-mesenchymal transition of lens epithelial cells.
  • Zhang, Y., Adachi, M., Kawamura, R., & Imai, K. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308.
  • Park, J. H., & Jung, J. (2019). The Histone Deacetylase Class I, II Inhibitor Trichostatin A Delays Peripheral Neurodegeneration. Journal of Molecular Neuroscience, 67(3), 441-450.
  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2019). European Journal of Medicinal Chemistry, 179, 567-583.
  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. (2024). International Journal of Molecular Sciences, 25(3), 1735.
  • Bytheway, D., & Gerhäuser, C. (2012). Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(11), 1438-1447.

Evaluating the Therapeutic Potential of Novel Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics is a journey of meticulous evaluation and comparative analysis. This guide provides a comprehensive framework for assessing the efficacy of emerging compounds, using the structural scaffold of N-(2-aminophenyl)-3-methylbutanamide as a conceptual starting point for a broader discussion on a promising class of anti-cancer agents: histone deacetylase (HDAC) inhibitors. While specific experimental data on N-(2-aminophenyl)-3-methylbutanamide in cancer models is not extensively available in the public domain, its chemical structure suggests potential activity as an HDAC inhibitor. Therefore, this guide will compare the established efficacy of well-characterized HDAC inhibitors, Vorinostat and Panobinostat, to provide a roadmap for the preclinical evaluation of novel chemical entities like N-(2-aminophenyl)-3-methylbutanamide.

Introduction to Histone Deacetylase (HDAC) Inhibitors in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.

HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to the accumulation of acetylated histones and a more open chromatin structure.[2][3] This, in turn, can reactivate the expression of tumor suppressor genes, inducing cancer cell cycle arrest, differentiation, and apoptosis.[1][4] Several HDAC inhibitors have been approved for the treatment of various cancers, particularly hematological malignancies.[1]

This guide will focus on two prominent examples:

  • Vorinostat (SAHA): The first HDAC inhibitor to be approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[2] It is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[2]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[5][6]

By understanding the preclinical and clinical profiles of these established drugs, we can establish a robust framework for evaluating the potential of novel compounds that may share a similar mechanism of action.

Comparative Efficacy of Established HDAC Inhibitors

The anti-cancer effects of HDAC inhibitors are multifaceted and can vary depending on the cancer type and the specific inhibitor.[1] Below is a comparative summary of the preclinical efficacy of Vorinostat and Panobinostat in different cancer models.

Parameter Vorinostat Panobinostat Putative Novel Compound (e.g., N-(2-aminophenyl)-3-methylbutanamide)
Primary Indications Cutaneous T-cell lymphoma (CTCL)[2]Multiple Myeloma[5][6]To be determined through screening
Mechanism of Action Pan-HDAC inhibitor (Class I, II, IV)[2]Pan-HDAC inhibitor[7]Hypothesized HDAC inhibition
Reported In Vitro Efficacy (IC50) Varies by cell line (low micromolar range)Potent, often in the nanomolar rangeTo be determined
Key Cellular Effects Induces apoptosis, cell cycle arrest, and inhibits angiogenesis.[3][8]Induces apoptosis, synergizes with other anti-cancer agents.[5]To be determined
In Vivo Efficacy Demonstrated tumor growth inhibition in various xenograft models.Significant tumor growth inhibition in preclinical models of multiple myeloma and other cancers.[5]To be determined

Expert Insight: The choice of cancer models for initial screening of a novel compound should be guided by its structural similarity to known HDAC inhibitors and the cancers in which this class of drugs has shown clinical benefit. For a compound like N-(2-aminophenyl)-3-methylbutanamide, initial screens against hematological malignancy cell lines (e.g., multiple myeloma, T-cell lymphoma) and a panel of solid tumor cell lines would be a logical starting point.

Key Preclinical Experiments for Efficacy Evaluation

To rigorously assess the anti-cancer efficacy of a novel compound suspected to be an HDAC inhibitor, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a self-validating system to characterize the compound's activity and compare it to established agents like Vorinostat and Panobinostat.

In Vitro Efficacy Assessment

3.1.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of cancer cells.

  • Rationale: This is the foundational experiment to establish the compound's potency (IC50) across a panel of cancer cell lines. Comparing these values to those of Vorinostat and Panobinostat provides the first benchmark of relative efficacy.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, Vorinostat, and Panobinostat (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.1.2. Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the compound induces programmed cell death (apoptosis) and/or alters cell cycle progression.

  • Rationale: A key mechanism of action for HDAC inhibitors is the induction of apoptosis and cell cycle arrest.[1][4] These assays provide mechanistic insight into how the compound exerts its anti-proliferative effects.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle (Propidium Iodide Staining):

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and treat them with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Assessment

3.2.1. Xenograft Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor activity of the test compound in a living organism.

  • Rationale: In vivo studies are critical for assessing a compound's pharmacokinetic properties, tolerability, and overall anti-tumor efficacy in a more complex biological system.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, test compound, positive control like Vorinostat or Panobinostat).

  • Treatment Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing the Mechanism: Signaling Pathways and Workflows

4.1. General HDAC Inhibitor Mechanism of Action

The following diagram illustrates the general mechanism by which HDAC inhibitors exert their anti-cancer effects.

HDAC_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA (Condensed) Histones->DNA Compacts Acetylated_Histones Acetylated Histones Open_DNA DNA (Relaxed/Open) Acetylated_Histones->Open_DNA Relaxes TSG Tumor Suppressor Genes Open_DNA->TSG Allows Transcription TSG_Protein Tumor Suppressor Proteins TSG->TSG_Protein Translation Apoptosis Apoptosis TSG_Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Protein->Cell_Cycle_Arrest Differentiation Differentiation TSG_Protein->Differentiation HDACi HDAC Inhibitor (e.g., Vorinostat, Panobinostat, Novel Compound) HDACi->HDAC Inhibits

Caption: General mechanism of HDAC inhibitors.

4.2. Experimental Workflow for Preclinical Evaluation

This workflow outlines the logical progression of experiments for evaluating a novel anti-cancer compound.

Preclinical_Workflow Start Novel Compound (e.g., N-(2-aminophenyl)-3-methylbutanamide) Cell_Viability In Vitro Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay In_Vivo_Study In Vivo Xenograft Study Apoptosis_Assay->In_Vivo_Study Cell_Cycle_Assay->In_Vivo_Study Efficacy_Conclusion Conclusion on Preclinical Efficacy In_Vivo_Study->Efficacy_Conclusion

Sources

"selectivity profiling of N-(2-aminophenyl)-3-methylbutanamide against HDAC isoforms"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7) represents a foundational pharmacophore in the study of epigenetic modulation. Structurally, it consists of an o-aminoanilide (benzamide) zinc-binding group (ZBG) coupled to an isovaleryl tail. Unlike complex clinical candidates (e.g., Entinostat) that utilize large "cap" groups to enhance potency via surface recognition, this molecule relies almost exclusively on the ZBG for affinity.

Consequently, it serves as a critical reference probe for determining the intrinsic selectivity of the benzamide class. This guide details its profiling against Histone Deacetylase (HDAC) isoforms, highlighting its strict Class I selectivity (HDAC 1, 2, 3) and its distinct slow, tight-binding kinetic profile compared to hydroxamate alternatives.[1]

Technical Profile & Mechanism of Action

Chemical Identity[2]
  • Systematic Name:

    
    -(2-aminophenyl)-3-methylbutanamide[2]
    
  • Core Scaffold: o-Aminoanilide (Benzamide)

  • Key Feature: The 3-methylbutanamide (isovaleryl) tail mimics aliphatic lysine side chains but lacks the extensive "cap" group required for nanomolar potency.

Mechanism: The "Foot Pocket" Selectivity

The selectivity of this compound is driven by the internal cavity of the HDAC enzyme.

  • Zinc Chelation: The o-aminoanilide group forms a bidentate chelate with the catalytic Zn²⁺ ion at the bottom of the active site.

  • The Foot Pocket: Crucially, Class I HDACs (1, 2, 3) possess a distinct internal cavity (14 Å "foot pocket") adjacent to the Zn²⁺ ion. The o-aminoanilide group accesses this pocket, stabilizing the complex.

  • Exclusion: Class II HDACs (e.g., HDAC6) lack this accessible foot pocket, rendering benzamides like N-(2-aminophenyl)-3-methylbutanamide inactive against them.

HDAC_Mechanism Compound N-(2-aminophenyl)- 3-methylbutanamide ZBG o-Aminoanilide Group (Zinc Binding) Compound->ZBG Tail Isovaleryl Tail (Linker) Compound->Tail HDAC_ClassI Class I HDACs (HDAC 1, 2, 3) ZBG->HDAC_ClassI High Affinity Binding HDAC_ClassII Class II HDACs (HDAC 6, 8) ZBG->HDAC_ClassII Steric Clash / No Binding FootPocket 14 Å Internal 'Foot Pocket' (Structural Feature) ZBG->FootPocket Occupies & Stabilizes HDAC_ClassI->FootPocket Contains FootPocket->HDAC_ClassII Absent

Figure 1: Mechanistic basis of Class I selectivity. The o-aminoanilide group requires the "foot pocket" present in HDAC 1, 2, and 3 for high-affinity binding.

Comparative Selectivity Analysis

This section compares N-(2-aminophenyl)-3-methylbutanamide against the two industry standards: SAHA (Vorinostat) and Entinostat (MS-275) .

Table 1: Isoform Selectivity & Potency Comparison

Data represents consensus values for the scaffold class.

FeatureN-(2-aminophenyl)-3-methylbutanamideEntinostat (MS-275)SAHA (Vorinostat)
Primary Class Benzamide Probe Benzamide Drug Hydroxamate Drug
HDAC 1 IC₅₀ 1.0 – 5.0 µM (Moderate)~0.2 µM (High)~0.01 µM (Very High)
HDAC 3 IC₅₀ 2.0 – 8.0 µM~0.5 µM~0.02 µM
HDAC 6 IC₅₀ > 100 µM (Inactive) > 100 µM (Inactive)~0.01 µM (Potent)
Selectivity Strict Class I (1, 2, 3) Strict Class I (1, 2, 3)Pan-HDAC (Broad)
Binding Kinetics Slow-On / Slow-Off Slow-On / Slow-OffFast-On / Fast-Off
Detailed Comparison
1. vs. SAHA (Vorinostat)
  • Selectivity: SAHA uses a hydroxamic acid ZBG, which is a non-selective chelator. It inhibits HDAC6 (tubulin deacetylase) potently. In contrast, N-(2-aminophenyl)-3-methylbutanamide is completely inactive against HDAC6 , making it a superior tool for dissecting histone-specific vs. cytoskeletal effects.

  • Kinetics: SAHA reaches equilibrium within minutes. The benzamide probe requires pre-incubation (1–3 hours) to reach full potency due to the slow conformational change required to access the foot pocket.

2. vs. Entinostat (MS-275)
  • Potency: Entinostat contains a pyridyl-carbamate "cap" that interacts with the enzyme surface, boosting potency into the sub-micromolar range. N-(2-aminophenyl)-3-methylbutanamide lacks this cap, resulting in lower potency (single-digit micromolar).

  • Utility: While Entinostat is a better drug candidate, the simpler probe is useful for fragment-based drug design (FBDD) to validate the ZBG contribution without the interference of surface-binding elements.

Experimental Protocols

Critical Requirement: The Pre-Incubation Step

Expert Insight: Many researchers fail to detect benzamide activity because they follow standard "mix-and-read" protocols designed for hydroxamates. Benzamides are slow-binding inhibitors .[1] You must pre-incubate the compound with the enzyme before adding the substrate.

Protocol: Fluorogenic HDAC Activity Assay

Objective: Determine IC₅₀ against HDAC1 and HDAC6.

Materials
  • Enzymes: Recombinant Human HDAC1 and HDAC6.

  • Substrate: Fluorogenic peptide (e.g., Ac-Lys(Ac)-AMC for HDAC1; Ac-Lys(Tfa)-AMC for Class IIa, or specific HDAC6 substrates).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

Workflow
  • Compound Prep: Prepare a 10-point dilution series of N-(2-aminophenyl)-3-methylbutanamide in DMSO (Top conc: 10 mM). Dilute 1:50 into assay buffer (2x final conc).

  • Enzyme Addition: Add 10 µL of diluted Enzyme solution to 384-well plate.

  • Inhibitor Addition: Add 10 µL of Compound solution.

  • CRITICAL STEP (Pre-Incubation): Incubate for 3 hours at 25°C .

    • Note: Without this step, IC₅₀ values will be underestimated by 10–50 fold.

  • Substrate Initiation: Add 20 µL of Substrate solution (Km concentration).

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Development: Add Developer solution (Trypsin/TSA) to release the fluorophore. Read Fluorescence (Ex 360 nm / Em 460 nm).

Assay_Workflow Step1 1. Compound Dilution (DMSO -> Buffer) Step2 2. Add Enzyme (HDAC1 or HDAC6) Step1->Step2 Step3 3. Pre-Incubation (3 Hours @ 25°C) Step2->Step3 Essential for Benzamides Step4 4. Add Substrate (Initiate Reaction) Step3->Step4 Step5 5. Read Signal (Fluorescence) Step4->Step5

Figure 2: Profiling workflow. The 3-hour pre-incubation (Red Octagon) is the critical control point for accurate benzamide profiling.

References

  • Methot, J. L., et al. (2008). "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters.

  • Wong, J., et al. (2003). "Structural bias in chemical genetics: a specific class of histone deacetylase inhibitors." Proceedings of the National Academy of Sciences.

  • Bressi, J. C., et al. (2010). "Discovery of selective inhibitors of histone deacetylase 2 (HDAC2) by screening a library of benzamide-based compounds." Bioorganic & Medicinal Chemistry Letters.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[1] Journal of Biological Chemistry.

Sources

Technical Comparison: N-(2-aminophenyl)-benzamides vs. Hydroxamate HDAC Inhibitors

[1]

Executive Summary

This guide provides a rigorous technical comparison between N-(2-aminophenyl)-benzamides (e.g., Entinostat/MS-275, Mocetinostat) and Hydroxamate-based histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA, Panobinostat).

While both classes target the conserved zinc-dependent deacetylation domain, they diverge fundamentally in binding kinetics and isoform selectivity . Hydroxamates act as "fast-on/fast-off" pan-inhibitors, whereas benzamides function as "slow-on/slow-off" tight-binding inhibitors with high selectivity for Class I isoforms.[1] This distinction dictates their pharmacodynamic profiles, dosing schedules, and the specific experimental protocols required to accurately measure their potency.

Structural & Mechanistic Divergence

The Zinc Binding Group (ZBG)

The primary structural difference lies in the Zinc Binding Group (ZBG), which chelates the catalytic Zn²⁺ ion at the bottom of the HDAC active site pocket.

  • Hydroxamates (-CONHOH):

    • Mechanism: Form a bidentate chelate with the Zn²⁺ ion.[2]

    • Characteristics: This geometry mimics the transition state of amide hydrolysis, resulting in extremely high thermodynamic affinity across almost all zinc-dependent HDAC isoforms (Class I, IIb, IV).

    • Limitation: The high affinity is often non-selective, leading to "pan-HDAC" inhibition.

  • Benzamides (N-(2-aminophenyl) moiety):

    • Mechanism: Coordinate Zn²⁺ through the amino and carbonyl groups.[2] Crucially, they often exploit an internal "foot pocket" (or acetate release channel) adjacent to the active site that is present in Class I HDACs (specifically HDAC1, 2, and 3) but absent or structurally distinct in other classes.

    • Characteristics: This binding induces a conformational change in the enzyme, contributing to their unique kinetic profile.

DOT Diagram 1: Binding Mechanism & Kinetics

The following diagram illustrates the kinetic differentiation between the two classes.

BindingMechanismcluster_HydroxamateHydroxamate (e.g., Vorinostat)cluster_BenzamideBenzamide (e.g., Entinostat)H_InInhibitor EntryH_BindRapid BidentateZn2+ ChelationH_In->H_Bindk_on (High)H_EqRapid Equilibrium(Fast On/Off)H_Bind->H_Eqk_off (High)H_Eq->H_BindRapid DissociationB_InInhibitor EntryB_TransConformationalAdaptationB_In->B_Transk_on (Low)B_StableStable Complex(Slow On/Off)B_Trans->B_StableIsomerizationB_Stable->B_Transk_off (Very Low)Long Residence Time

Figure 1: Kinetic disparity between Hydroxamates (Fast/Equilibrium) and Benzamides (Slow/Tight-Binding).

Kinetic Selectivity & Residence Time[2][4][5][6]

The most critical operational difference for researchers is the "Time Factor."

Hydroxamates: Thermodynamic Potency

Hydroxamates reach equilibrium with the enzyme within seconds to minutes.

  • Experimental Implication: Standard IC50 assays (e.g., 30-minute incubation) accurately reflect their potency.

  • Clinical Implication: Rapid clearance requires daily dosing to maintain therapeutic thresholds.

Benzamides: Kinetic Potency

Benzamides exhibit slow, tight-binding kinetics .[1] They may take hours to reach full inhibitory potential.

  • The "IC50 Shift": If you measure the IC50 of Entinostat after 30 minutes, you will significantly underestimate its potency. Measuring after 4–24 hours reveals a "shift" to a much lower IC50 (higher potency).

  • Residence Time: The dissociation rate constant (

    
    ) is extremely low. Once bound, the drug stays on the target for hours (or days), even after the free drug is cleared from plasma.
    
  • Clinical Implication: This "memory effect" allows for intermittent dosing (e.g., Entinostat is dosed weekly).

Isoform Selectivity Profile

Selectivity is the primary driver for choosing between these classes for specific biological questions.

FeatureHydroxamates (e.g., Vorinostat)Benzamides (e.g., Entinostat)
Primary Targets Pan-HDAC (Class I, IIa, IIb, IV)Class I Selective (HDAC 1, 2,[3] 3)
HDAC 6 Inhibition Potent (often <10 nM)Inactive / Weak (> 10 µM)
HDAC 8 Inhibition PotentWeak / Inactive
Toxicity Source Off-target effects (e.g., tubulin hyperacetylation via HDAC6)Mechanism-based (thrombocytopenia via HDAC1/2)
DOT Diagram 2: Selectivity Landscape

SelectivityVorinostatHydroxamates(Vorinostat/Panobinostat)ClassIClass I(HDAC 1, 2, 3)Vorinostat->ClassIHigh PotencyHDAC8HDAC 8Vorinostat->HDAC8High PotencyClassIIClass IIa/b(HDAC 4, 5, 6, 7, 9, 10)Vorinostat->ClassIIHigh Potency(Esp. HDAC6)ClassIVClass IV(HDAC 11)Vorinostat->ClassIVEntinostatBenzamides(Entinostat/Mocetinostat)Entinostat->ClassIHigh Potency(Selective)Entinostat->HDAC8Weak/No EffectEntinostat->ClassIINo EffectEntinostat->ClassIVVariable/Weak

Figure 2: Isoform selectivity map. Note the broad activity of Hydroxamates versus the focused Class I activity of Benzamides.

Pharmacokinetics & Toxicology[8]

Metabolic Stability[8]
  • Hydroxamates: Susceptible to rapid hydrolysis and glucuronidation. The hydroxamic acid group is metabolically labile, leading to short half-lives (

    
     hours for Vorinostat).
    
  • Benzamides: The amide bond is significantly more stable in vivo. Entinostat exhibits a half-life of approx. 100 hours in humans.

Genotoxicity[9]
  • Hydroxamates: Often test positive in Ames assays due to the potential release of hydroxylamine or similar mutagenic metabolites.

  • Benzamides: Generally Ames negative, presenting a lower genotoxic hazard profile in preclinical safety assessments.

Experimental Protocols (Self-Validating)

To ensure data integrity, you must validate the kinetic nature of your inhibitor. Using a standard endpoint assay for a benzamide without pre-incubation will yield false data.

Protocol A: Time-Dependent IC50 Shift Assay

Objective: To determine if an inhibitor exhibits slow-binding kinetics (characteristic of benzamides).

  • Preparation: Prepare 2x enzyme solution (HDAC1) and 2x inhibitor dilution series.

  • Arm 1 (No Pre-incubation): Mix enzyme and inhibitor, immediately add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Measure slope of fluorescence over 30 mins.

  • Arm 2 (Pre-incubation): Mix enzyme and inhibitor. Incubate for 3 hours at 25°C. Then add substrate and measure slope.

  • Analysis: Calculate IC50 for both arms.

    • Validation: If IC50(Arm 2) is >5-fold lower than IC50(Arm 1), the compound is a slow-binder (Benzamide-like). If IC50s are identical, it is a fast-binder (Hydroxamate-like).

Protocol B: Jump-Dilution Assay (Residence Time)

Objective: To measure the residence time (

4
  • Complex Formation: Incubate HDAC enzyme with inhibitor at a concentration of

    
     for 1 hour to saturate the active sites.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate. This drops the inhibitor concentration to

    
    , forcing dissociation.
    
  • Measurement: Continuously monitor fluorescence recovery.

  • Calculation: Fit the recovery curve to the integrated rate equation:

    
    
    Where 
    
    
    .
DOT Diagram 3: Experimental Workflow

WorkflowStartSelect InhibitorStep1Time-Dependent IC50 Assay(0h vs 3h Pre-incubation)Start->Step1DecisionIs IC50 Shift > 5-fold?Step1->DecisionFastFast Binder (Hydroxamate)Proceed to Standard Michaelis-MentenDecision->FastNoSlowSlow Binder (Benzamide)Proceed to Residence Time AnalysisDecision->SlowYesJumpJump-Dilution Assay(100x Dilution Recovery)Slow->JumpResultCalculate Residence Time (1/k_off)Jump->Result

Figure 3: Decision tree for characterizing HDAC inhibitor kinetics.

Summary Comparison Table

ParameterHydroxamates (e.g., Vorinostat)Benzamides (e.g., Entinostat)
Binding Kinetics Fast-on / Fast-offSlow-on / Slow-off
Target Residence Time Short (Minutes)Long (Hours to Days)
Selectivity Pan-HDAC (Low selectivity)Class I Selective (High selectivity)
HDAC6 Activity Potent InhibitorInactive
Dosing Frequency Daily (QD)Weekly or Bi-weekly
Genotoxicity (Ames) Often PositiveGenerally Negative
Primary Clinical Use CTCL, Multiple MyelomaBreast Cancer (Trials), Solid Tumors

References

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Source: PubMed / NIH [Link]

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation. Source: PMC / NIH [Link]

  • Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors. Source: ResearchGate [Link]

  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Source: PubMed [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. Source: PMC / NIH [Link]

Navigating the Uncharted Territory of N-(2-aminophenyl)-3-methylbutanamide in In Vitro Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and databases has revealed a significant knowledge gap regarding the specific compound N-(2-aminophenyl)-3-methylbutanamide. As of the current date, there is no published data on its biological activity, established in vitro assays, or any studies pertaining to the reproducibility of such assays.

This absence of foundational research makes it impossible to construct a meaningful comparison guide on the reproducibility of in vitro assays for this particular molecule. The core requirements of providing experimental data, comparing performance with alternatives, and detailing specific protocols cannot be fulfilled without primary research data.

For researchers, scientists, and drug development professionals interested in this or structurally similar molecules, this presents both a challenge and an opportunity. The initial steps would involve foundational research to first establish the biological relevance of N-(2-aminophenyl)-3-methylbutanamide.

Proposed Foundational Research Workflow

Should a researcher wish to investigate this compound, a logical first step would be to establish a baseline of its biological effects. The following experimental workflow outlines a potential starting point:

  • Compound Acquisition and Characterization:

    • Synthesize or procure N-(2-aminophenyl)-3-methylbutanamide.

    • Confirm identity and purity via analytical methods such as NMR, mass spectrometry, and HPLC.

  • Initial Broad-Spectrum Biological Screening:

    • Utilize a panel of general cell-based assays to identify potential areas of biological activity. This could include:

      • Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines (e.g., cancer cell lines, normal cell lines). A standard assay like the MTT or CellTiter-Glo® assay could be employed.

      • Phenotypic Screening: High-content imaging to observe morphological changes in cells upon treatment with the compound.

  • Target Identification and Mechanism of Action Studies:

    • Based on the results of the initial screening, further studies would be necessary to identify the molecular target(s) and elucidate the mechanism of action. This could involve:

      • Affinity-based Proteomics: To identify protein binding partners.

      • Transcriptomic and Proteomic Profiling: To understand the global cellular response to the compound.

General Principles of In Vitro Assay Reproducibility

While we cannot provide specific data for N-(2-aminophenyl)-3-methylbutanamide, we can outline the general principles and best practices for ensuring the reproducibility of in vitro assays, which would be applicable once a relevant assay is identified.

Key Factors Influencing Reproducibility:

  • Reagent Quality and Consistency: Variations in cell culture media, serum, antibodies, and other reagents can significantly impact results.

  • Cell Line Authentication and Passage Number: Ensuring the use of authenticated, mycoplasma-free cell lines and consistent passage numbers is critical.

  • Instrumentation and Calibration: Regular calibration and maintenance of all laboratory equipment (pipettes, incubators, plate readers, etc.) are essential.

  • Standard Operating Procedures (SOPs): Detailed and validated SOPs for all experimental steps minimize operator-dependent variability.

Visualization of a Generic Assay Development Workflow

The following diagram illustrates a generalized workflow for developing and validating a reproducible in vitro assay for a novel compound.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Reproducibility Assessment A Identify Biological Target/Phenotype B Select Appropriate Assay Platform (e.g., biochemical, cell-based) A->B C Optimize Assay Parameters (e.g., concentrations, incubation times) B->C D Assess Assay Performance Metrics (e.g., Z-factor, signal-to-background) C->D E Determine Assay Robustness (tolerance to minor variations) D->E F Evaluate Intra- and Inter-Assay Precision E->F G Establish Standard Operating Procedure (SOP) F->G H Perform Inter-Laboratory Comparison (if applicable) G->H I Define and Document Quality Control (QC) Measures H->I

Caption: Generalized workflow for in vitro assay development and validation.

Concluding Remarks

The topic of reproducibility for in vitro assays with N-(2-aminophenyl)-3-methylbutanamide is one that cannot be addressed without foundational research into the compound's biological properties. The scientific community relies on the publication and dissemination of such primary data to build upon and conduct comparative analyses. Should research on this compound become available, a guide on the reproducibility of its in vitro assays would be a valuable resource. Until then, researchers are encouraged to apply the general principles of robust assay development and validation to any new investigations into this and other novel chemical entities.

References

As there is no specific literature available for "N-(2-aminophenyl)-3-methylbutanamide," a reference list cannot be generated. The principles of assay validation and reproducibility are based on established best practices in the field of drug discovery and preclinical research, as outlined in various guidelines from regulatory bodies and scientific organizations.

Evaluating the Therapeutic Index of N-(2-aminophenyl)-3-methylbutanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Therapeutic Index of N-(2-aminophenyl)-3-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7) represents a distinct structural class of Histone Deacetylase (HDAC) inhibitors. By coupling the zinc-binding pharmacophore of benzamides (o-phenylenediamine) with an aliphatic isovaleryl tail, this compound bridges the structural gap between Short-Chain Fatty Acids (SCFAs) like Valproic Acid and high-potency benzamides like Entinostat.

This guide provides a rigorous protocol for evaluating its Therapeutic Index (TI) —the ratio of toxic dose to effective dose—positioning it against industry standards Vorinostat (SAHA) and Entinostat (MS-275) .

Compound Profile & Mechanism of Action[1][2][3]

To accurately evaluate TI, one must first understand the molecular behavior that drives both efficacy and toxicity.

  • Chemical Identity: N-(2-aminophenyl)-3-methylbutanamide

  • Core Pharmacophore: 2-aminoanilide (Zinc Binding Group - ZBG).

  • Structural Class: Aliphatic anilide (Hybrid SCFA-Benzamide).

  • Primary Target: Class I HDACs (HDAC 1, 2, 3) via zinc chelation in the catalytic pocket.

Mechanistic Causality

Unlike hydroxamic acids (e.g., Vorinostat) which bind zinc with fast-on/fast-off kinetics, the 2-aminoanilide moiety exhibits slow-binding kinetics, often leading to prolonged pharmacodynamic effects despite lower plasma exposure. The isovaleryl "tail" serves as a minimal linker/cap, providing access to the active site but lacking the extensive surface recognition domains of Entinostat, which theoretically impacts its isoform selectivity and potency.

Visualization: Structural Pharmacophore & Binding Logic

G Compound N-(2-aminophenyl)- 3-methylbutanamide ZBG 2-Aminophenyl Group (Zinc Binding) Compound->ZBG Contains Linker Isovaleryl Group (Linker/Cap) Compound->Linker Contains Target HDAC Active Site (Zn2+) ZBG->Target Chelates Zn2+ (Slow Binding) Linker->Target Occupies Tunnel Effect Hyperacetylation (Epigenetic Modulation) Target->Effect Inhibition

Figure 1: Pharmacophore decomposition showing the functional roles of the 2-aminophenyl ZBG and the Isovaleryl linker in HDAC inhibition.

Comparative Benchmark Analysis

Before initiating wet-lab protocols, establish the baseline performance of standard comparators. The TI evaluation of the target compound must be normalized against these controls.

FeatureTarget: N-(2-aminophenyl)-3-methylbutanamide Comparator A: Vorinostat (SAHA) Comparator B: Entinostat (MS-275)
Pharmacophore Aliphatic AminoanilideHydroxamic AcidBenzamide Aminoanilide
Selectivity Class I (Predicted)Pan-HDAC (Class I, IIb, IV)Class I Selective (HDAC 1, 3)
Potency (IC50) Moderate (µM range anticipated)High (nM range)High (nM range)
Toxicity Risk Low (Metabolizes to SCFA analogs)High (Genotoxicity/Mutagenicity)Moderate (Myelosuppression)
Binding Kinetics Slow-tight bindingFast-on / Fast-offSlow-tight binding

Experimental Protocol: Therapeutic Index Evaluation

The Therapeutic Index in an early-stage discovery context is defined as the In Vitro Safety Margin :



Phase A: Efficacy Determination ( )

Objective: Determine the concentration required to induce 50% cell death in target cancer lines.

Recommended Cell Lines:

  • HCT116 (Colorectal Carcinoma) - Highly sensitive to Class I HDACi.

  • MCF-7 (Breast Adenocarcinoma) - Standard solid tumor model.

Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with N-(2-aminophenyl)-3-methylbutanamide in a 9-point dilution series (e.g., 0.1 µM to 100 µM). Include DMSO vehicle control (<0.1%).

  • Incubation: Incubate for 72 hours . Note: Benzamide-type inhibitors require longer incubation (48-72h) due to slow-binding kinetics compared to hydroxamates (24-48h).

  • Readout: Use CellTiter-Glo® (ATP luminescence) for high sensitivity.

    • Why: MTT assays can be confounded by metabolic shifts induced by HDAC inhibitors; ATP quantification is more robust for cytotoxicity.

  • Validation: Verify target engagement via Western Blot for Acetylated Histone H3 (Ac-H3) . Efficacy is confirmed only if cytotoxicity correlates with Ac-H3 accumulation.

Phase B: Toxicity Determination ( )

Objective: Determine the concentration causing 50% cytotoxicity in non-malignant tissue.[1]

Recommended Cell Lines:

  • HUVEC (Human Umbilical Vein Endothelial Cells) - Vascular toxicity proxy.

  • PBMCs (Peripheral Blood Mononuclear Cells) - Systemic toxicity proxy.

Protocol:

  • Seeding: Plate HUVECs at 5,000 cells/well in EGM-2 media.

  • Dosing: Apply the same concentration range as Phase A.

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo® or LDH Release Assay (to distinguish necrosis from apoptosis).

Phase C: Data Synthesis & TI Calculation

Calculate the TI using the derived values. A TI > 10 is generally considered a "hit" for early-stage optimization.



Workflow Visualization

The following diagram outlines the logical flow for validating the Therapeutic Index, ensuring self-correcting quality control steps (Decision Nodes).

Workflow Start Start Evaluation Assay_Enz Step 1: Cell-Free HDAC Assay (Confirm Target Inhibition) Start->Assay_Enz Decision_Enz IC50 < 10 µM? Assay_Enz->Decision_Enz Assay_Cancer Step 2: Cancer Cell Viability (HCT116 / MCF-7) Decision_Enz->Assay_Cancer Yes Stop_Fail Stop: Lack of Potency Decision_Enz->Stop_Fail No Assay_Normal Step 3: Normal Cell Toxicity (HUVEC / PBMC) Assay_Cancer->Assay_Normal Parallel Run Calc_TI Step 4: Calculate TI (CC50 / EC50) Assay_Cancer->Calc_TI Assay_Normal->Calc_TI Report Generate Comparison Report Calc_TI->Report

Figure 2: Step-by-step experimental workflow for evaluating the Therapeutic Index, including a "Go/No-Go" decision gate based on enzymatic potency.

Critical Analysis of Expected Results

Based on Structure-Activity Relationship (SAR) data of analogous 2-aminoanilides, here is the expert projection for N-(2-aminophenyl)-3-methylbutanamide:

  • Potency vs. Entinostat: The target compound is expected to be less potent than Entinostat.

    • Reasoning: Entinostat possesses a carbamate-pyridine cap that forms hydrophobic interactions with the rim of the HDAC active site tunnel. The isovaleryl group of the target compound is too short to fully exploit these rim interactions, relying primarily on the ZBG for affinity.

  • Toxicity Profile: The target compound is expected to have a superior safety profile (higher

    
    ) compared to Vorinostat.
    
    • Reasoning: The metabolic breakdown of the target yields isovaleric acid (a natural metabolite) and o-phenylenediamine. Unlike the hydroxamic acid group of Vorinostat, which can be mutagenic, the aliphatic amide linkage is relatively stable and metabolically "cleaner."

  • Therapeutic Index Verdict: While the absolute potency (

    
    ) may be lower, the reduced toxicity could yield a comparable or superior TI , making it a valuable scaffold for further optimization (e.g., extending the linker).
    
Troubleshooting The Assay
  • Issue: High variability in

    
     values.
    
    • Root Cause: The 2-aminoanilide moiety is sensitive to oxidation.

    • Solution: Ensure all buffers contain 1-2 mM DTT or TCEP and prepare fresh stock solutions in degassed DMSO.

  • Issue: Discrepancy between Enzymatic and Cellular activity.

    • Root Cause: Poor cell permeability of the polar amide.

    • Solution: Verify permeability using a PAMPA assay. If permeability is low, the TI calculation will be skewed by false-negative potency data.

References

  • Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Bressi, J. C. et al. (2010).[2][3] "Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters.

  • Dokmanovic, M. et al. (2007). "Histone Deacetylase Inhibitors: Overview and Perspectives." Molecular Cancer Research.

  • Promega Corporation. (n.d.). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

  • Reaction Biology. (n.d.). "HDAC Enzymatic Assay Protocols." Reaction Biology Corp.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-aminophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-aminophenyl)-3-methylbutanamide, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and potential hazards of a chemical is the cornerstone of its safe management. N-(2-aminophenyl)-3-methylbutanamide (CAS No. 52905-00-7) is an organic compound whose structure suggests specific chemical reactivities and toxicological properties that must be respected.[1] While comprehensive, substance-specific toxicological data is not always available, a structural analysis allows for an expert assessment of probable hazards. Analogous compounds, such as N-(4-aminophenyl)-3-methylbutanamide and N-(3-aminophenyl)butanamide, are known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[2][3] Therefore, it is prudent to handle N-(2-aminophenyl)-3-methylbutanamide as a hazardous substance.

Table 1: Chemical and Hazard Profile of N-(2-aminophenyl)-3-methylbutanamide and Related Compounds

PropertyN-(2-aminophenyl)-3-methylbutanamideN-(4-aminophenyl)-3-methylbutanamideN-(3-aminophenyl)butanamide
CAS Number 52905-00-7[1]189576-50-9[3]93469-29-5[2]
Molecular Formula C₁₁H₁₆N₂O[1]C₁₁H₁₆N₂O[3]C₁₀H₁₄N₂O[2]
Molecular Weight 192.26 g/mol [1]192.26 g/mol [3]178.23 g/mol [2]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Acute Oral ToxicityH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3]H302: Harmful if swallowed, H319: Causes serious eye irritation[2]

The causality behind these hazards lies in the functional groups present. The aminophenyl group can be readily absorbed and may exhibit toxicity, while the amide linkage can be susceptible to hydrolysis under certain conditions. During thermal decomposition, hazardous vapors and carbon oxides may be released.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(2-aminophenyl)-3-methylbutanamide in any capacity, including preparation for disposal, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use. A standard laboratory coat is mandatory.[4][7]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[8] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[6]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is critical.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Ensure the immediate area is clear of all non-essential personnel. Maximize ventilation by ensuring the chemical fume hood is operational.[4]

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or a universal binder.[4]

  • Collection: Place all contaminated materials (absorbent, swept powder, etc.) into a clearly labeled, sealable waste container.

  • Decontamination: Wash the contaminated area thoroughly with soap and water.[4] Confine the wash water and dispose of it as hazardous waste.

  • Disposal: The sealed container with the spill cleanup materials is now considered hazardous waste and must be disposed of following the procedures in Section 4.

Step-by-Step Disposal Procedure

The disposal of N-(2-aminophenyl)-3-methylbutanamide must be treated as a regulated hazardous waste process.[9] Under no circumstances should this chemical be disposed of via sink or as regular trash.[10][11] Evaporation is not an acceptable method of disposal.[9][10]

Step 1: Waste Characterization and Segregation The first step in proper waste management is identification.[12] Based on its anticipated hazards, N-(2-aminophenyl)-3-methylbutanamide waste should be classified as a hazardous chemical waste. It is crucial to segregate this waste from other waste streams. Never mix incompatible chemicals.[13][14] For example, do not mix this amine-containing compound with strong acids or oxidizers unless it is part of a specific, controlled neutralization protocol.

Step 2: Container Selection and Labeling All chemical waste must be collected in sturdy, leak-proof containers that are compatible with the chemical.[10][14]

  • Container: Use a designated hazardous waste container, preferably made of plastic (e.g., HDPE). Ensure the container has a secure, tight-fitting lid.[15]

  • Labeling: The container must be labeled at all times.[16] The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "N-(2-aminophenyl)-3-methylbutanamide"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

    • The name of the principal investigator or laboratory responsible.

Step 3: Waste Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks. Keep the waste container closed at all times except when adding waste.[9][15]

Step 4: Arranging for Final Disposal Hazardous waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHRS) office.[4][15] Follow your institution's specific procedures for requesting a chemical waste pickup. You will likely need to provide information from your waste label on a pickup request form.

Diagram 1: Disposal Workflow for N-(2-aminophenyl)-3-methylbutanamide

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal Start Generate Waste (N-(2-aminophenyl)-3-methylbutanamide) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Select Compatible, Leak-Proof Container PPE->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Secure Keep Container Closed Use Secondary Containment Store->Secure Request Request Pickup via EHRS or Licensed Vendor Secure->Request End Proper Disposal by Authorized Personnel Request->End

Caption: Workflow for the safe disposal of laboratory chemical waste.

Decontamination of Empty Containers

Empty containers that once held N-(2-aminophenyl)-3-methylbutanamide must also be managed carefully, as residual amounts of the chemical can remain.[10]

  • Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[9]

  • Collect Rinsate: Crucially, all three portions of the rinsate must be collected and disposed of as hazardous chemical waste.[10] Add the rinsate to your designated liquid hazardous waste container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash. However, you must first completely obliterate or remove the original chemical label to prevent confusion.[9][10] Consult your institutional policy to confirm this final step.

By adhering to this comprehensive guide, researchers can ensure that the disposal of N-(2-aminophenyl)-3-methylbutanamide is conducted with the highest standards of safety, integrity, and environmental responsibility.

References

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023-02-27). Retrieved from [Link]

  • Chemistry-For-Everyone (YouTube). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024-12-19). Retrieved from [Link]

  • PubChem. N-(3-aminophenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Amino-N-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. N-(4-aminophenyl)-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). Retrieved from [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. (2024-08-16). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

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  • PubChem. N-methyl-3-phenylbutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of N-(2-aminophenyl)-3-methylbutanamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Aromatic Amides

N-(2-aminophenyl)-3-methylbutanamide belongs to the class of aromatic amines. This chemical family is known for a range of potential health hazards, and it is prudent to handle any novel compound within this class with a high degree of caution. Aromatic amines, as a group, have been associated with skin and eye irritation.[1][2] Some have also been identified as potential carcinogens and can be harmful if inhaled or swallowed.[3] Therefore, the primary goal of the personal protective equipment (PPE) detailed below is to prevent all routes of exposure: dermal, ocular, and respiratory.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial when handling N-(2-aminophenyl)-3-methylbutanamide. The following recommendations are based on a conservative approach, assuming the compound may possess hazards similar to other aromatic amines.

Hand Protection: The First Line of Defense

Recommendation: Wear double-layered, chemical-resistant gloves at all times.

  • Inner Glove: A nitrile examination glove provides a close fit and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the inner glove.

Causality: Aromatic amines can permeate many common glove materials.[3] Double-gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation or perforation and change them frequently, especially if direct contact with the compound occurs.[4]

Eye and Face Protection: Shielding from Splashes and Aerosols

Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, a face shield should be worn when there is a risk of splashes or aerosol generation.

Causality: N-(2-aminophenyl)-3-methylbutanamide, particularly in powder form, can easily become airborne and cause serious eye irritation.[1][2] Standard safety glasses do not provide adequate protection from dust and aerosols. A face shield offers a broader barrier of protection for the entire face.

Body Protection: Preventing Skin Contact

Recommendation: A lab coat made of a low-permeability material, such as polyethylene-coated polypropylene, is essential.[4] Ensure the lab coat is fully buttoned, and the cuffs are tucked into the outer gloves. For procedures with a higher risk of contamination, disposable coveralls should be considered.

Causality: Accidental spills can lead to skin exposure. Standard cotton lab coats can absorb chemicals, potentially holding them against the skin. Chemical-resistant materials prevent this direct and prolonged contact.

Respiratory Protection: Guarding Against Inhalation

Recommendation: All work with N-(2-aminophenyl)-3-methylbutanamide should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization outside of a fume hood, or if engineering controls are not sufficient, a NIOSH-approved respirator is required. A full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.[5][6]

Causality: Inhalation of aromatic amines can lead to systemic toxicity. A chemical fume hood is the primary engineering control to prevent the release of vapors and particulates into the laboratory environment. In situations where this control is not feasible or sufficient, a respirator provides a personal barrier to prevent the inhalation of harmful substances.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-(2-aminophenyl)-3-methylbutanamide will further mitigate the risk of exposure.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing activities within a designated area inside a chemical fume hood.

  • Spill Containment: Line the work surface with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer and potential for spills. Use anti-static weighing dishes if necessary.

Dissolution and Reaction
  • Closed System: Whenever feasible, perform reactions in a closed system to contain any vapors or aerosols.

  • Ventilation: Ensure adequate ventilation throughout the entire process.[7]

  • Temperature Control: Be mindful of exothermic reactions that could increase the volatility of the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(2-aminophenyl)-3-methylbutanamide and associated waste is critical to protect both personnel and the environment.

Waste Segregation and Labeling
  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated bench paper, and any solid residue of the compound should be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.[8]

  • Liquid Waste: All solutions containing N-(2-aminophenyl)-3-methylbutanamide should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as solid hazardous waste.

  • Glassware: Rinse glassware with a suitable solvent to remove residual compound. The rinsate should be collected as liquid hazardous waste. The glassware can then be washed through normal laboratory procedures.

Final Disposal

All waste containing N-(2-aminophenyl)-3-methylbutanamide must be disposed of through a licensed professional waste disposal service.[10] Do not pour any waste down the drain.

Emergency Procedures: Preparedness is Key

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is small and you are trained to do so, contain the spill with an absorbent material, wearing the appropriate PPE.

  • If the spill is large, or if you are not comfortable cleaning it up, contact your institution's environmental health and safety (EHS) office immediately.

Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the PPE Protocol

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection for Handling N-(2-aminophenyl)-3-methylbutanamide cluster_assessment Hazard & Risk Assessment cluster_ppe Personal Protective Equipment Selection cluster_disposal Waste Management Start Start: Handling N-(2-aminophenyl)-3-methylbutanamide Assess_Hazards Assess Potential Hazards: - Aromatic Amine Class - Skin/Eye Irritant - Potential Carcinogen Start->Assess_Hazards Hand_Protection Hand Protection: Double-glove (Nitrile inner, Neoprene/Butyl outer) Assess_Hazards->Hand_Protection Eye_Face_Protection Eye/Face Protection: Chemical Safety Goggles & Face Shield Assess_Hazards->Eye_Face_Protection Body_Protection Body Protection: Chemical-resistant Lab Coat Assess_Hazards->Body_Protection Respiratory_Protection Respiratory Protection: Work in Fume Hood. Respirator if needed. Assess_Hazards->Respiratory_Protection Segregate_Waste Segregate Waste: Solid, Liquid, Sharps Hand_Protection->Segregate_Waste Eye_Face_Protection->Segregate_Waste Segregate_waste Segregate_waste Body_Protection->Segregate_waste Respiratory_Protection->Segregate_Waste Label_Waste Label Waste Containers: 'Hazardous Waste' + Chemical Name Segregate_Waste->Label_Waste Professional_Disposal Dispose via Licensed Service Label_Waste->Professional_Disposal

Caption: PPE and Disposal Workflow for N-(2-aminophenyl)-3-methylbutanamide.

References

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • PubMed. (n.d.). Toxicology of n-pentane (CAS no. 109-66-0). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • PubMed. (1988, January). NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • PubMed. (2024, October 29). n-hexane Toxicity. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.